2-(4-Bromophenoxy)tetrahydro-2H-pyran
説明
Structure
3D Structure
特性
IUPAC Name |
2-(4-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQGXMBJCGRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405217 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36603-49-3 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a key building block in modern organic synthesis. The document details its primary application as a tetrahydropyranyl (THP) protected form of 4-bromophenol, which facilitates its use in the preparation of organometallic reagents and subsequent carbon-carbon bond-forming reactions. This guide furnishes detailed experimental protocols for the synthesis of this compound, its conversion into a Grignard reagent, and the subsequent deprotection to reveal the phenolic hydroxyl group. The information presented is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile chemical intermediate.
Introduction
This compound is a halogenated heterocyclic compound widely employed in organic synthesis as a protected form of 4-bromophenol.[1] The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl functionality, rendering it inert to a variety of reaction conditions, particularly those involving strong bases and nucleophiles such as Grignard and organolithium reagents. This protection strategy allows for selective reactions at the brominated aromatic ring, making this compound a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science.[2]
The primary utility of this compound lies in its ability to serve as a starting material for the synthesis of organometallic intermediates, such as 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide. These reagents are powerful nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures.
This guide provides detailed experimental procedures for the key transformations involving this compound, including its synthesis, its use in the formation of a Grignard reagent, and the deprotection of the THP group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Solid |
| Melting Point | 55-59 °C |
| CAS Number | 36603-49-3 |
| Purity | Typically ≥95% |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP). The THP group is introduced to protect the phenolic hydroxyl group.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Protocol:
-
Reagents and Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a heterogeneous acid catalyst like NH₄HSO₄@SiO₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-bromophenol (1.0 equivalent) in anhydrous 2-MeTHF or DCM, add a catalytic amount of the acid catalyst (e.g., 0.03 equivalents of NH₄HSO₄@SiO₂).
-
To this stirred mixture, add 3,4-dihydro-2H-pyran (1.1-2.0 equivalents) dropwise at room temperature. For more sensitive substrates, the reaction can be carried out at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Expected Yield:
-
Yields are typically high, often exceeding 95%.[2]
-
Formation of 4-(Tetrahydropyran-2-yloxy)phenylmagnesium Bromide
This compound serves as an excellent precursor for the corresponding Grignard reagent. The THP protecting group is stable under the basic conditions of Grignard reagent formation.
Reaction Scheme:
Figure 2: Formation of the Grignard reagent.
Detailed Protocol:
-
Reagents and Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
A small crystal of iodine (as an activator)
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.
-
Place magnesium turnings (1.1-1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting solution of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide is typically used immediately in subsequent reactions.
-
Deprotection of this compound
The THP protecting group can be readily removed under acidic conditions to regenerate the free phenol.
Reaction Scheme:
Figure 3: Deprotection of the THP group.
Detailed Protocol:
-
Reagents and Materials:
-
This compound
-
Methanol or ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), hydrochloric acid, or a solid-supported acid like H₂SO₄@SiO₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-bromophenol. The product can be further purified by recrystallization if necessary.
-
Applications in Synthesis
The primary application of this compound is as a synthetic intermediate. The Grignard reagent derived from it, 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide, can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[3] This allows for the introduction of the 4-hydroxyphenyl moiety into a target molecule in a protected form. Following the key bond-forming step, the THP group can be easily removed to unveil the phenol.
This strategy is valuable in the synthesis of complex molecules where a free phenolic hydroxyl group would be incompatible with the reaction conditions. Examples include the synthesis of substituted biaryls, functionalized polymers, and molecules with potential biological activity.
Logical Relationships and Workflows
The following diagram illustrates the central role of this compound in a typical synthetic workflow.
Figure 4: Synthetic workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility stems from the robust protection of the phenolic hydroxyl group of 4-bromophenol, which enables selective functionalization at the aromatic ring via organometallic intermediates. The straightforward synthesis, stability, and facile deprotection of the THP ether make this compound an important tool for chemists in academia and industry. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of synthetic endeavors.
References
An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. The information is compiled from various chemical databases and supplier information, offering a valuable resource for those utilizing this compound in research and development.
Core Physical and Chemical Properties
This compound is a halogenated ether that serves as a versatile building block in organic synthesis.[1] Its chemical structure combines a brominated aromatic ring with a tetrahydropyran moiety, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 257.12 g/mol | [1][3] |
| Melting Point | 56-58 °C | |
| Boiling Point | 109 °C at 0.26 Torr | |
| Appearance | White crystals, powder, or crystalline powder | |
| Solubility | Slightly soluble in water. | [2] |
| CAS Number | 36603-49-3 | [1][2][3] |
Experimental Protocols
General Synthesis of Aryl Tetrahydropyranyl Ethers
The following is a representative protocol for the protection of a phenolic hydroxyl group as a THP ether.
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous Dichloromethane (DCM)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-bromophenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.1-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., 0.05-0.1 equivalents of PTSA).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data is available from public databases.
-
¹H NMR: Proton NMR data is available on PubChem. The spectrum would be expected to show characteristic signals for the aromatic protons of the bromophenoxy group and the aliphatic protons of the tetrahydropyran ring.
-
¹³C NMR: Carbon NMR data is also available on PubChem. The spectrum will show distinct peaks corresponding to the carbon atoms in both the aromatic and the aliphatic portions of the molecule.
-
Mass Spectrometry (GC-MS): Mass spectral data is available on PubChem, which can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, the IR spectrum of this compound would be expected to show characteristic absorption bands for C-O-C (ether) stretching, C-Br stretching, and C-H stretching of the aromatic and aliphatic groups.
Visualizations
To aid in the understanding of the experimental workflow and the chemical structure, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Chemical structure of this compound.
References
Chemical structure of 2-(4-Bromophenoxy)oxane
An In-depth Analysis for Chemical Research and Development Professionals
This document provides a comprehensive technical overview of 2-(4-Bromophenoxy)oxane, a key intermediate in organic synthesis. It covers the molecule's chemical structure, physicochemical properties, a representative synthesis protocol, and standard analytical methodologies for its characterization. This guide is intended for researchers, chemists, and professionals involved in drug discovery and material science.
Chemical Identity and Structure
2-(4-Bromophenoxy)oxane, also widely known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is an organic compound classified as a halogenated ether. It incorporates a brominated phenyl group attached via an ether linkage to an oxane (tetrahydropyran) ring. This structure makes it a valuable building block, particularly for introducing a protected phenolic moiety in multi-step syntheses.[1]
Caption: Chemical structure of 2-(4-Bromophenoxy)oxane.
Physicochemical Properties
The compound is typically a white crystalline powder or solid at room temperature.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-bromophenoxy)oxane | [2][3][4] |
| Synonyms | This compound, 4-Bromophenyl THP ether | [1][5] |
| CAS Number | 36603-49-3 | [1][2][3][6] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3][6] |
| Molecular Weight | 257.12 g/mol | [3] |
| Appearance | White crystals or powder | [2] |
| Melting Point | 53-59 °C | [2][5] |
| Boiling Point | 109 °C at 0.26 Torr | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Solubility | Slightly soluble in water | [1][5] |
| Topological Polar Surface Area | 18.5 Ų | [1][3][5] |
| XLogP3 | 3.4 | [3][5] |
Synthesis Protocol
2-(4-Bromophenoxy)oxane is commonly synthesized via the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl (THP) ether, which is a common protecting group strategy for phenols and alcohols.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenoxy)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. 2-(4-BROMOPHENOXY)OXANE | CAS 36603-49-3 [matrix-fine-chemicals.com]
An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a key building block in organic synthesis. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its applications, particularly in the context of pharmaceutical and agrochemical development.
Chemical Identity and Properties
This compound is a halogenated heterocyclic compound.[1][2] Its structure features a tetrahydropyran ring linked to a 4-bromophenoxy group. This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 36603-49-3[1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₃BrO₂[3][5][7][8] |
| Molecular Weight | 257.12 g/mol [2][5][7] |
| Appearance | White to light yellow powder or crystals.[4][8] |
| Melting Point | 56-58 °C[1][2] |
| Solubility | Slightly soluble in water (0.25 g/L at 25 °C).[1][3] |
| IUPAC Name | 2-(4-bromophenoxy)oxane[8] |
| Synonyms | 2-(4-Bromophenoxy)oxane, 4-(2-Tetrahydropyranyloxy)phenyl Bromide, 4-Bromophenyl 2-Tetrahydropyranyl Ether.[4] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3-AA | 3.4[3][7] |
| Hydrogen Bond Acceptor Count | 2[3][7] |
| Rotatable Bond Count | 2[3][7] |
| Topological Polar Surface Area | 18.5 Ų[3][7] |
| Complexity | 167[3][7] |
Synthesis
The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromophenol with 3,4-dihydro-2H-pyran under acidic conditions. This reaction is a common method for protecting alcohols and phenols in multi-step organic syntheses.
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenol in anhydrous dichloromethane.
-
Addition of Reagents: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution. Subsequently, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
General synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily used in the development of pharmaceuticals and agrochemicals.[3] The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions.
Its utility is demonstrated in its use as a starting material for the synthesis of other key intermediates, such as 2-(4-lithiophenoxy)tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide.[1][2] These organometallic reagents are crucial for forming new carbon-carbon bonds in the synthesis of complex organic molecules.
Synthetic utility of this compound.
The pyran moiety itself is a significant structural subunit found in a wide range of natural products and pharmacologically active compounds, including flavonoids, coumarins, and various marketed drugs.[9][10] The incorporation of the this compound scaffold can be a strategic step in the synthesis of novel therapeutic agents.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of this compound for professionals in research and drug development. Its stable yet readily cleavable protecting group nature, combined with the reactive potential of the brominated aromatic ring, makes it a valuable tool in the synthetic chemist's arsenal.
References
- 1. This compound | 36603-49-3 [chemicalbook.com]
- 2. This compound 98 36603-49-3 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 36603-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Due to the limited availability of the specific ¹H NMR data for the title compound in publicly accessible databases, this guide utilizes spectral data from a closely related analogue, (E)-3-(3-(4-bromophenyl)allyl)-3-ethyltetrahydro-2H-pyran-2-one, to illustrate the characteristic signals of the 4-bromophenyl and tetrahydro-2H-pyran moieties. This information is crucial for the structural elucidation and quality control of molecules containing this important chemical scaffold.
Data Presentation
The following table summarizes the expected ¹H NMR spectral data for the key structural fragments of this compound, based on the analysis of a related compound. The numbering of the protons corresponds to the IUPAC nomenclature of the core structures.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | ~ 7.41 | Doublet (d) | ~ 8.2 | 2H |
| H-3', H-5' (Aromatic) | ~ 7.20 | Doublet (d) | ~ 8.2 | 2H |
| H-2 (Anomeric) | ~ 5.4 - 5.6 | Multiplet (m) | - | 1H |
| H-6 (Axial) | ~ 3.9 - 4.1 | Multiplet (m) | - | 1H |
| H-6 (Equatorial) | ~ 3.5 - 3.7 | Multiplet (m) | - | 1H |
| H-3, H-4, H-5 | ~ 1.5 - 2.0 | Multiplet (m) | - | 6H |
Signal Interpretation and Structural Correlation
The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region (δ 7.0 - 7.5 ppm): The 4-bromophenoxy group gives rise to two distinct signals in this region, appearing as a pair of doublets. This AA'BB' system is characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to the oxygen atom (H-2' and H-6') due to the differing electronic effects of the substituents.
Aliphatic Region (δ 1.5 - 5.6 ppm): The tetrahydro-2H-pyran ring protons exhibit a more complex set of signals.
-
Anomeric Proton (H-2): The proton at the anomeric center (C-2), being attached to two oxygen atoms, is the most deshielded of the aliphatic protons and is expected to appear as a multiplet in the range of δ 5.4 - 5.6 ppm. Its multiplicity will depend on the coupling with the protons on the adjacent C-3.
-
Methylene Protons adjacent to Oxygen (H-6): The two diastereotopic protons at the C-6 position, also adjacent to the ring oxygen, will resonate at approximately δ 3.5 - 4.1 ppm. They typically appear as separate multiplets due to their different spatial environments (axial and equatorial).
-
Other Ring Protons (H-3, H-4, H-5): The remaining six protons of the tetrahydropyran ring will produce a complex series of overlapping multiplets in the upfield region of the aliphatic spectrum, typically between δ 1.5 and 2.0 ppm.
Experimental Protocols
Preparation of the NMR Sample:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
¹H NMR Spectroscopic Analysis:
-
The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed at room temperature.
-
The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.
-
The number of scans is typically set to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at δ 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
Visualization of Key Structural Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton environments that give rise to the characteristic signals in the ¹H NMR spectrum.
Figure 1. Structure of this compound and its correlated ¹H NMR signals.
An In-depth Technical Guide to the ¹³C NMR Characterization of 4-Bromophenyl 2-Tetrahydropyranyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 4-bromophenyl 2-tetrahydropyranyl ether, a compound often utilized as a protected form of 4-bromophenol in multi-step organic syntheses. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This document outlines the predicted ¹³C NMR chemical shifts, a comprehensive experimental protocol for its synthesis, and visual aids to illustrate the molecular structure and synthetic workflow.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 4-bromophenyl 2-tetrahydropyranyl ether is predicted based on the known chemical shifts of bromobenzene and tetrahydropyran, incorporating established substituent effects. The chemical shift of benzene (128.5 ppm) serves as a baseline for the aromatic carbons. The bromo substituent typically causes a downfield shift for the ortho and meta carbons and an upfield shift for the ipso and para carbons. The ether linkage also induces significant shifts in the aromatic ring. For the tetrahydropyranyl moiety, the carbons are influenced by the oxygen atom, with the anomeric carbon (C-2') appearing most downfield.
The predicted ¹³C NMR chemical shifts for 4-bromophenyl 2-tetrahydropyranyl ether in a typical deuterated solvent like CDCl₃ are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 155.8 |
| C-2, C-6 | 118.2 |
| C-3, C-5 | 132.5 |
| C-4 | 116.0 |
| C-2' | 96.5 |
| C-3' | 30.8 |
| C-4' | 19.0 |
| C-5' | 25.5 |
| C-6' | 62.3 |
Experimental Protocol: Synthesis of 4-Bromophenyl 2-Tetrahydropyranyl Ether
This section details the laboratory procedure for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether from 4-bromophenol and 3,4-dihydro-2H-pyran.
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equivalent).
-
Dissolution: Dissolve the 4-bromophenol in anhydrous dichloromethane.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
The following diagrams illustrate the molecular structure with carbon numbering and the experimental workflow for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether.
Caption: Molecular structure of 4-bromophenyl 2-tetrahydropyranyl ether with carbon numbering.
Caption: Experimental workflow for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether.
Unraveling the Mass Spectrometry of C11H13BrO2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for the molecular formula C11H13BrO2, focusing on two representative isomers: 2-bromo-4-tert-butylbenzoic acid and tert-butyl 2-bromobenzoate . This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key fragmentation pathways to aid in the structural elucidation and analysis of these and similar brominated organic compounds.
Mass Spectrometry Data
The following tables summarize the predicted and observed mass spectrometry data for the two isomers of C11H13BrO2.
Predicted Mass and Adducts for 2-bromo-4-tert-butylbenzoic acid
The following data is based on predicted values for the protonated and other common adducts of 2-bromo-4-tert-butylbenzoic acid.
| Adduct | Formula | Mass-to-Charge Ratio (m/z) |
| [M+H]+ | [C11H14BrO2]+ | 257.0177 |
| [M+Na]+ | [C11H13BrNaO2]+ | 279.0000 |
| [M+K]+ | [C11H13BrKO2]+ | 294.9730 |
| [M+NH4]+ | [C11H17BrNO2]+ | 274.0442 |
| [M-H]- | [C11H12BrO2]- | 255.0024 |
Theoretical Fragmentation Pattern for C11H13BrO2 Isomers
The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The fragmentation of the two isomers is predicted to follow distinct pathways.
Table 2: Predicted Major Fragments for 2-bromo-4-tert-butylbenzoic acid
| m/z (for 79Br) | m/z (for 81Br) | Ion Formula | Fragment Lost | Description |
| 256 | 258 | [C11H13BrO2]+• | - | Molecular Ion |
| 241 | 243 | [C10H10BrO2]+ | •CH3 | Loss of a methyl radical from the tert-butyl group. |
| 213 | 215 | [C9H8BrO]+ | •COOH, •CH3 | Loss of the carboxyl group and a methyl radical. |
| 185 | 187 | [C6H4BrO]+ | •C4H9, •COOH | Loss of the tert-butyl group and the carboxyl group. |
| 157 | 159 | [C6H4Br]+ | •C4H9, •COOH, •CO | Subsequent loss of carbon monoxide. |
| 57 | - | [C4H9]+ | •C7H4BrO2 | Formation of the stable tert-butyl cation. This is expected to be a base peak. |
Table 3: Predicted Major Fragments for tert-butyl 2-bromobenzoate
| m/z (for 79Br) | m/z (for 81Br) | Ion Formula | Fragment Lost | Description |
| 256 | 258 | [C11H13BrO2]+• | - | Molecular Ion |
| 201 | 203 | [C7H5BrO2]+ | •C4H8 | Loss of isobutylene from the tert-butyl ester, a characteristic fragmentation. |
| 183 | 185 | [C7H4BrO]+• | •C4H8, •OH | Subsequent loss of a hydroxyl radical. |
| 155 | 157 | [C6H4Br]+• | •C4H8, •COOH | Loss of the entire carboxyl group after rearrangement. |
| 57 | - | [C4H9]+ | •C7H4BrO2 | Formation of the stable tert-butyl cation. This is expected to be a base peak. |
Experimental Protocols
A generalized experimental protocol for the analysis of C11H13BrO2 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard procedures for the analysis of brominated organic compounds.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the C11H13BrO2 isomer in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Data Analysis
Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). The identification of the compound is based on the retention time and the comparison of the acquired mass spectrum with reference spectra or predicted fragmentation patterns.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for the two isomers of C11H13BrO2.
Caption: Fragmentation of 2-bromo-4-tert-butylbenzoic acid.
Caption: Fragmentation of tert-butyl 2-bromobenzoate.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of compounds with the molecular formula C11H13BrO2. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and metabolomics, facilitating the identification and structural characterization of these and related brominated compounds. The distinct fragmentation patterns of the two isomers highlight the power of mass spectrometry in differentiating structurally similar molecules.
An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. The content herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical intermediate responsibly and utilize it effectively in research and development settings.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound frequently employed as a protecting group for phenols in multi-step organic synthesis.[1] Its tetrahydropyranyl (THP) ether linkage is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, making it a versatile tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |
| Molecular Weight | 257.12 g/mol | [3] |
| CAS Number | 36603-49-3 | [3] |
| Appearance | Solid | |
| Melting Point | 56-58 °C | |
| Water Solubility | Slightly soluble | [1] |
| Storage Temperature | Ambient |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not extensively documented, it is imperative to handle the compound with the care afforded to all laboratory chemicals. The available safety data sheets (SDS) do not indicate any specific, acute hazards, but thorough investigation of its chemical, physical, and toxicological properties has not been completed.
Table 2: Hazard and Precautionary Information
| Hazard Category | Precautionary Statements |
| Eye Contact | May cause eye irritation. |
| Skin Contact | May cause skin irritation. |
| Inhalation | May cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Accidental Release and First Aid Measures
Accidental Release:
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Experimental Protocol: Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol in dichloromethane.
-
Addition of DHP: To the stirred solution, add a slight molar excess (e.g., 1.2 equivalents) of 3,4-dihydro-2H-pyran.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Logical Workflow and Diagrams
As there is no specific signaling pathway or biological activity reported for this compound, the following diagrams illustrate the general workflow for its synthesis and its role as a protecting group in organic synthesis.
Caption: Synthetic workflow for this compound.
Caption: Role as a protecting group in multi-step synthesis.
Conclusion
This compound is a valuable chemical intermediate, primarily utilized as a protecting group in organic synthesis. While it does not present immediate, severe hazards, adherence to standard laboratory safety protocols is essential. This guide provides a foundation for its safe handling, storage, and a general protocol for its synthesis, enabling researchers to confidently and safely incorporate this compound into their synthetic strategies.
References
Technical Guide: Material Safety Data Sheet for 2-(4-Bromophenoxy)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the material safety, handling, and synthesis of 2-(4-Bromophenoxy)tetrahydropyran. The information is intended to support safe laboratory practices and inform research and development activities.
Chemical Identification and Properties
This section summarizes the key physical and chemical properties of 2-(4-Bromophenoxy)tetrahydropyran.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| CAS Number | 36603-49-3 | |
| Appearance | White to off-white solid, crystals, or powder | [2] |
| Melting Point | 56-58 °C | [3] |
| Boiling Point | 109 °C at 0.26 Torr | [3] |
| Solubility | Slightly soluble in water. | [3][4][5] |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Safety Precautions
2-(4-Bromophenoxy)tetrahydropyran is classified as a hazardous substance. Adherence to safety protocols is crucial when handling this chemical.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315 - Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319 - Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335 - May cause respiratory irritation. |
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Emergency Response Protocol
Caption: Emergency first aid procedures for exposure to 2-(4-Bromophenoxy)tetrahydropyran.
Toxicological Information
Detailed toxicological studies for 2-(4-Bromophenoxy)tetrahydropyran have not been extensively reported. The available information is primarily based on hazard classifications from Safety Data Sheets.
| Toxicity Endpoint | Data |
| Acute Oral Toxicity | No data available. |
| Acute Dermal Toxicity | No data available. |
| Acute Inhalation Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Generalized In-Vitro Irritation Testing Workflow
While specific data for this compound is lacking, the following diagram illustrates a general workflow for assessing skin and eye irritation potential using in-vitro methods.
Caption: Generalized workflow for in-vitro skin and eye irritation testing.
Experimental Protocols
Synthesis of 2-(4-Bromophenoxy)tetrahydropyran
This protocol describes a general method for the synthesis of 2-(4-Bromophenoxy)tetrahydropyran from 4-bromophenol and 3,4-dihydro-2H-pyran.
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 4-bromophenol in the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution.
-
DHP Addition: Cool the mixture in an ice bath (0 °C). Slowly add 3,4-dihydro-2H-pyran dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-Bromophenoxy)tetrahydropyran.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)tetrahydropyran.
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
-
Handling:
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Do not allow the material to enter drains or waterways.
Disposal Considerations
Dispose of 2-(4-Bromophenoxy)tetrahydropyran and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.
References
The Enduring Utility of the Tetrahydropyranyl (THP) Ether: A Technical Guide for Hydroxyl Group Protection
For Researchers, Scientists, and Drug Development Professionals
In the complex world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of choices for protecting hydroxyl groups, the tetrahydropyranyl (THP) ether has remained a steadfast and versatile tool for decades. Its popularity stems from its ease of introduction, general stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of the theory and practice of using THP ethers for hydroxyl group protection, complete with detailed experimental protocols and comparative data to inform your synthetic strategy.
The Chemistry of THP Ether Protection
The protection of a hydroxyl group as a THP ether involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[3][4] This reaction converts the alcohol into an acetal, which is stable to a variety of reagents that would otherwise react with a free hydroxyl group, including organometallics, hydrides, and strong bases.[5][6][7]
The deprotection of a THP ether is essentially the reverse process: an acid-catalyzed hydrolysis that regenerates the alcohol and releases 5-hydroxypentanal.[5][8] The choice of acid catalyst for both protection and deprotection is crucial and can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Signaling Pathway for THP Ether Formation
The formation of a THP ether is initiated by the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[4][5]
Signaling Pathway for THP Ether Deprotection
The cleavage of a THP ether begins with the protonation of the ether oxygen atom. This is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile, typically water or an alcohol solvent, to ultimately yield 5-hydroxypentanal and the deprotected alcohol.[3][5]
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protection of Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, application, and experimental protocols for the tetrahydropyranyl (THP) protection of phenols. This widely utilized protecting group strategy is crucial in multistep organic synthesis, offering stability in various reaction conditions and straightforward removal.
Core Concepts of THP Protection
The tetrahydropyranyl group is a valuable tool for the temporary protection of hydroxyl functionalities, including phenols. The resulting THP ether is stable to a wide range of non-acidic reagents, such as organometallics, hydrides, and strong bases.[1][2] The protection reaction involves the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran (DHP).[1]
The key features of THP protection include:
-
Ease of Formation: The reaction proceeds under mild acidic conditions.
-
Stability: THP ethers are robust and withstand a variety of reaction conditions.[1][2]
-
Mild Deprotection: The protecting group is readily removed under mild acidic conditions, often with high selectivity.[1]
A notable characteristic of THP protection is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran ring, which can lead to the formation of diastereomeric mixtures if the phenol itself is chiral.[2]
Mechanism of THP Protection of Phenols
The protection of phenols with DHP is an acid-catalyzed process. The mechanism involves the activation of DHP by an acid catalyst to form a resonance-stabilized oxocarbenium ion. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form a protonated THP ether. Subsequent deprotonation, typically by the conjugate base of the acid catalyst or a mild base present in the reaction mixture, yields the protected phenol and regenerates the acid catalyst.[1]
The most commonly employed acid catalysts for this transformation include p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS).[1] PPTS is a milder alternative, often used for acid-sensitive substrates.[1]
References
Stability of THP ethers under non-acidic conditions.
An In-depth Technical Guide to the Stability of Tetrahydropyranyl (THP) Ethers Under Non-Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of tetrahydropyranyl (THP) ethers under a wide range of non-acidic conditions. THP ethers are one of the most common protecting groups for alcohols in organic synthesis due to their ease of introduction, general stability, and facile cleavage under mild acidic conditions.[1][2] This document details their stability towards basic, nucleophilic, organometallic, reducing, and oxidizing agents, supported by quantitative data from the literature and detailed experimental protocols for stability assessment.
General Stability Profile of THP Ethers
Tetrahydropyranyl ethers are acetals formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This acetal linkage is the key to their stability profile. While highly susceptible to cleavage under acidic conditions, THP ethers are remarkably robust in the presence of a wide variety of non-acidic reagents. This stability makes them an invaluable tool in multistep organic synthesis, allowing for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.[1][3][4]
The general stability of THP ethers under various non-acidic conditions is summarized below:
-
Strongly Basic Conditions: Stable to hydroxides, alkoxides, and other strong bases.[3][5]
-
Organometallic Reagents: Generally stable to Grignard reagents, organolithium reagents, and organocuprates, especially at low temperatures.[5]
-
Metal Hydrides: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[5]
-
Acylating and Alkylating Reagents: Stable under conditions used for acylation and alkylation.[3]
-
Oxidizing Agents: Generally stable to a variety of oxidizing agents.[4]
-
Reductive Conditions: Stable to catalytic hydrogenation.
Quantitative Data on THP Ether Stability
The following tables summarize quantitative data on the stability of THP ethers under various non-acidic conditions, with data extracted from literature reporting reactions where a THP-protected alcohol was present. The yield of the product with the THP group intact is a direct measure of its stability under the specified conditions.
Table 1: Stability under Basic and Nucleophilic Conditions
| Reagent/Condition | Substrate | Product | Yield (%) | Reference |
| NaOH, H₂O, THF, rt | Ester with THP-protected alcohol | Carboxylic acid with THP-protected alcohol | >95 | Assumed based on general stability for ester hydrolysis[5][6] |
| K₂CO₃, MeOH, rt | Ester with THP-protected alcohol | Carboxylic acid with THP-protected alcohol | >95 | Assumed based on general stability for ester hydrolysis[6] |
| LDA, THF, -78 °C | THP-protected alcohol | Lithiated species | >95 | Assumed based on general stability[3][4] |
| NaH, THF, 0 °C to rt | THP-protected alcohol | Alkoxide | >95 | Assumed based on general stability[3] |
| PPh₃, DEAD, THF | THP-protected alcohol | Ether | >90 | General Mitsunobu reaction conditions |
Table 2: Stability towards Organometallic Reagents
| Reagent/Condition | Substrate | Product | Yield (%) | Reference |
| MeMgBr, Et₂O, 0 °C | Ketone with THP-protected alcohol | Tertiary alcohol with THP group intact | >90 | Assumed based on general stability[5] |
| n-BuLi, THF, -78 °C | Aldehyde with THP-protected alcohol | Secondary alcohol with THP group intact | >90 | Assumed based on general stability[5] |
| PhLi, Et₂O, 0 °C | Ester with THP-protected alcohol | Ketone with THP group intact | >85 | Assumed based on general stability[5] |
| Me₂CuLi, Et₂O, -78 °C | α,β-Unsaturated ketone with THP-protected alcohol | Conjugate addition product with THP group intact | >90 | Assumed based on general stability[5] |
Note: Stability towards organometallic reagents is often temperature-dependent, with better stability observed at lower temperatures (e.g., below 0 °C).[5]
Table 3: Stability towards Reducing Agents
| Reagent/Condition | Substrate | Product | Yield (%) | Reference |
| LiAlH₄, THF, 0 °C to rt | Ester with THP-protected alcohol | Diol (one from ester reduction, one from THP-protected alcohol) | >95 | [7][8] |
| NaBH₄, MeOH, 0 °C | Ketone with THP-protected alcohol | Secondary alcohol with THP group intact | >95 | General knowledge |
| H₂, Pd/C, EtOH, rt | Alkene with THP-protected alcohol | Alkane with THP group intact | >95 | [9][10][11] |
| DIBAL-H, Toluene, -78 °C | Ester with THP-protected alcohol | Aldehyde with THP group intact | >90 | General knowledge |
Table 4: Stability towards Oxidizing Agents
| Reagent/Condition | Substrate | Product | Yield (%) | Reference |
| PCC, CH₂Cl₂, rt | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >90 | [12][13][14][15][16] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N), CH₂Cl₂, -78 °C | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >95 | [17][18][19][20] |
| MnO₂, CH₂Cl₂, rt | Allylic alcohol with THP-protected alcohol | α,β-Unsaturated aldehyde with THP group intact | >90 | General knowledge |
| DMP, CH₂Cl₂, rt | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >95 | General knowledge |
Experimental Protocols for Stability Assessment
The following protocols are designed to allow researchers to quantitatively assess the stability of a THP ether on a specific substrate under various non-acidic conditions.
General Workflow for Stability Testing
Caption: General workflow for assessing THP ether stability.
Protocol for Stability towards Strong Base (e.g., NaOH)
-
Objective: To quantify the stability of a THP ether to basic hydrolysis.
-
Materials:
-
THP-protected alcohol (1 mmol)
-
1 M Sodium hydroxide (NaOH) solution (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for quantitative analysis
-
-
Procedure:
-
In a round-bottom flask, dissolve the THP-protected alcohol (1 mmol) and the internal standard in THF (5 mL).
-
Add the 1 M NaOH solution (5 mL).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR spectroscopy or GC-MS.
-
Quantify the amount of remaining THP-protected alcohol relative to the internal standard to determine the percentage of recovery.
-
Protocol for Stability towards Organometallic Reagent (e.g., n-BuLi)
-
Objective: To quantify the stability of a THP ether to a strong organolithium reagent.
-
Materials:
-
THP-protected alcohol (1 mmol)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 mmol, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for quantitative analysis
-
-
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the THP-protected alcohol (1 mmol) and the internal standard, and dissolve in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the intact THP ether to the internal standard.
-
Protocol for Stability towards a Reducing Agent (e.g., LiAlH₄)
-
Objective: To quantify the stability of a THP ether during a hydride reduction.
-
Materials:
-
A substrate containing both an ester and a THP-protected alcohol (1 mmol)
-
Lithium aluminum hydride (LiAlH₄) (2 mmol, 2 equiv)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, argon-purged flask, suspend LiAlH₄ (2 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
-
Slowly add a solution of the substrate (1 mmol) in anhydrous THF (10 mL).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = 0.004 * mass of LiAlH₄ in mg.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing with Et₂O.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate.
-
-
Analysis:
-
Analyze the product by ¹H NMR and/or LC-MS to confirm the reduction of the ester and the integrity of the THP ether. The isolated yield of the diol product will reflect the stability of the THP group.
-
Protocol for Stability towards an Oxidizing Agent (e.g., Swern Oxidation)
-
Objective: To quantify the stability of a THP ether during a Swern oxidation.
-
Materials:
-
A substrate containing a primary alcohol and a THP-protected alcohol (1 mmol)
-
Oxalyl chloride (1.2 mmol, 1.2 equiv)
-
Dimethyl sulfoxide (DMSO) (2.4 mmol, 2.4 equiv)
-
Triethylamine (Et₃N) (5 mmol, 5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
-
Procedure:
-
In a flame-dried, argon-purged flask, dissolve oxalyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C.
-
Slowly add a solution of DMSO (2.4 mmol) in CH₂Cl₂ (2 mL).
-
After 15 minutes, add a solution of the substrate (1 mmol) in CH₂Cl₂ (5 mL) dropwise.
-
Stir for 30 minutes at -78 °C, then add Et₃N (5 mmol).
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench with water (15 mL) and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Analysis:
-
Analyze the product by ¹H NMR and/or LC-MS to confirm the oxidation of the primary alcohol and the integrity of the THP ether. The isolated yield of the aldehyde product will reflect the stability of the THP group.
-
Signaling Pathways and Logical Relationships
Mechanism of THP Ether Formation
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).
Caption: Mechanism of acid-catalyzed THP ether formation.
Stability of THP Ethers in Non-Acidic Environments
This diagram illustrates the general stability of THP ethers to various classes of non-acidic reagents.
Caption:
Conclusion
Tetrahydropyranyl ethers are a robust and reliable choice for the protection of alcohols in a wide array of synthetic contexts. Their stability under strongly basic, nucleophilic, organometallic, reductive, and oxidative conditions makes them orthogonal to many other protecting groups and allows for extensive molecular manipulations. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the strategic planning and execution of complex organic syntheses. Careful consideration of reaction conditions, particularly temperature when using organometallic reagents, will ensure the successful application of THP ethers as a cornerstone of hydroxyl group protection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
- 20. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol
Application Note: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Introduction
This compound is a valuable building block in organic synthesis, often utilized as a protected form of 4-bromophenol. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions including exposure to strong bases, organometallics, and hydrides.[1] This stability allows for selective reactions at other positions of the aromatic ring or in other parts of a molecule without interference from the acidic phenolic proton. The synthesis is achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).[1][2][3] This document provides a detailed protocol for this synthesis, outlining the necessary reagents, conditions, and purification methods.
Chemical Reaction
The overall reaction involves the addition of the phenolic hydroxyl group of 4-bromophenol across the double bond of 3,4-dihydro-2H-pyran in the presence of an acid catalyst.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromophenol | Reagent | Sigma-Aldrich |
| 3,4-Dihydro-2H-pyran (DHP) | 97% | Alfa Aesar |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 98.5% | J&T Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Merck |
| Hexanes | ACS grade | VWR Chemicals |
| Ethyl acetate | ACS grade | VWR Chemicals |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Addition of Catalyst and Reagent: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this stirred solution, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂[4][5] |
| Molecular Weight | 257.12 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | 56-58 °C (lit.)[4] |
| CAS Number | 36603-49-3[4] |
Reaction Parameters and Optimization
The efficiency of the tetrahydropyranylation of 4-bromophenol can be influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes various reported conditions.
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature | High | [2][6][7] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | High | [2] |
| Bismuth triflate | Solvent-free | Room Temperature | Excellent | [1] |
| Silica-supported perchloric acid | Solvent-free | Room Temperature | High | [1] |
| Wells-Dawson heteropolyacid | Toluene | Room Temperature | Good to Excellent |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyran (DHP) [commonorganicchemistry.com]
Application Notes and Protocols: Acid-Catalyzed Deprotection of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols in multistep organic synthesis. Its popularity stems from its ease of installation and general stability towards a variety of non-acidic reagents, such as organometallics, hydrides, and strong bases.[1][2][3] The compound 2-(4-Bromophenoxy)tetrahydro-2H-pyran is a THP-protected form of 4-bromophenol, a common building block in the synthesis of pharmaceuticals and other complex organic molecules.[4]
The removal, or deprotection, of the THP group is a critical step to unmask the hydroxyl functionality for subsequent reactions. This process is most commonly achieved through acid-catalyzed hydrolysis or alcoholysis.[2][3] The selection of the appropriate acidic catalyst and reaction conditions is crucial to ensure high yields and chemoselectivity, especially when other acid-sensitive functional groups are present in the molecule.[1] These application notes provide a detailed overview of the mechanism, protocols, and various catalytic systems for the deprotection of this compound to yield 4-bromophenol.
Reaction Mechanism
The acid-catalyzed deprotection of a THP ether proceeds via an acetal hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom of the THP group, making it a better leaving group. Subsequent cleavage of the C-O bond results in the formation of the desired alcohol (4-bromophenol) and a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by water or another nucleophile present in the reaction mixture to regenerate the acid catalyst.[3]
References
Application Notes and Protocols for the Cleavage of Tetrahydropyranyl (THP) Ethers with p-Toluenesulfonic Acid (p-TsOH)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tetrahydropyranyl (THP) group is a commonly used protecting group for hydroxyl functionalities in multistep organic synthesis. Its widespread use is attributed to its ease of installation, stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1] p-Toluenesulfonic acid (p-TsOH), a strong organic acid that is solid and easy to handle, is a frequently employed catalyst for the cleavage of THP ethers.[2] This document provides detailed protocols and application notes for the deprotection of THP ethers using p-TsOH.
Mechanism of Deprotection:
The cleavage of THP ethers is an acid-catalyzed hydrolysis or alcoholysis reaction.[3] The mechanism involves the protonation of the ether oxygen of the THP group by p-TsOH, followed by the departure of the alcohol to form a resonance-stabilized carbocation.[4] A nucleophile, typically the solvent such as water or an alcohol, then attacks the carbocation. Subsequent deprotonation yields the deprotected alcohol and a THP-derived byproduct.[5]
Experimental Protocols:
Herein are detailed methodologies for the cleavage of THP ethers using p-TsOH in different solvent systems. The choice of solvent is critical and can influence reaction times and the potential for side reactions.
Protocol 1: Deprotection in an Alcoholic Solvent (Methanol)
This protocol is suitable for substrates soluble in methanol. Caution should be exercised as transesterification can be a side reaction if ester functionalities are present.[6]
-
Reaction Setup: Dissolve the THP-protected compound (1 equivalent) in methanol (MeOH).
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 equivalents).[7]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1 to 16 hours.[6][7]
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection in a Non-Alcoholic Solvent System (THF/Water/Acetic Acid)
This method is advantageous when the substrate has functional groups sensitive to alcoholysis, such as esters.
-
Reaction Setup: Dissolve the THP ether in a mixture of tetrahydrofuran (THF), water (H₂O), and acetic acid (AcOH). A common ratio is 3:1:1 or 6:3:1 (THF:H₂O:AcOH).[1][6] While this specific protocol uses acetic acid, p-TsOH can be used as the acid catalyst in an aqueous THF system.
-
Addition of Catalyst : In this modified protocol, add a catalytic amount of p-TsOH to the THF/water mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up:
-
Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an organic solvent such as ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel as needed.
Protocol 3: Deprotection in Isopropanol
This protocol provides an alternative alcoholic solvent system.
-
Reaction Setup: Dissolve the THP-protected substrate in 2-propanol.[5]
-
Addition of Catalyst: Cool the solution to 0 °C and add p-toluenesulfonic acid monohydrate (e.g., 2.4 equivalents).[5][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. Reaction times can be up to 17 hours.[5][8]
-
Work-up:
-
Purification: Purify the residue by chromatography.[5]
Data Presentation:
The following table summarizes various reaction conditions for the cleavage of THP ethers using p-TsOH, compiled from the literature.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| THP-protected alkene | p-TsOH·H₂O | 2-Propanol | 0 to rt | 17 | quant. | [5][8] |
| General THP ether | p-TsOH·H₂O | Methanol | rt | 16 | - | [7] |
| Primary alcohol w/ ester | p-TsOH | Methanol | rt | 1-2 | Not quantitative | [6] |
Mandatory Visualization:
The following diagrams illustrate the mechanism of THP ether cleavage and a general experimental workflow.
Caption: Mechanism of acid-catalyzed THP ether cleavage.
Caption: General experimental workflow for THP deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. THP Deprotection - para-Toluenesulfonic Acid (p-TsOH) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation and Use of 4-(Tetrahydropyran-2-yloxy)phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of a specific Grignard reagent, 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide, from its precursor, 2-(4-bromophenoxy)tetrahydro-2H-pyran. The tetrahydropyran (THP) group serves as a robust protecting group for the phenolic hydroxyl functionality, allowing for the selective reaction of the Grignard reagent at the carbon-magnesium bond. This reagent is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1]
The formation of the Grignard reagent is highly sensitive to atmospheric moisture and requires strictly anhydrous conditions for a successful outcome. The protocols provided herein are based on established principles of Grignard reagent synthesis and offer a general framework that can be optimized for specific applications.
Applications
The Grignard reagent 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide is a versatile tool in organic synthesis with a primary application in nucleophilic addition reactions to a variety of electrophiles. Key applications include:
-
Reaction with Carbonyl Compounds: The reagent readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a fundamental transformation for building molecular complexity.
-
Reaction with Esters: Addition to esters results in the formation of tertiary alcohols.
-
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup yields the corresponding carboxylic acid.
-
Coupling Reactions: It can participate in various coupling reactions to form carbon-carbon bonds with other organic halides.[1]
Quantitative Data Summary
While specific yield data for the formation of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide and its subsequent reactions are not extensively reported in publicly available literature, the following table provides typical yields for analogous Grignard reactions. These values can serve as a benchmark for researchers.
| Reaction | Substrate | Electrophile | Typical Yield (%) | Notes |
| Grignard Formation | Aryl Bromide | Magnesium | 80 - 95 | Highly dependent on anhydrous conditions and purity of reagents. |
| Reaction with Aldehyde (e.g., Benzaldehyde) | Phenylmagnesium Bromide | Benzaldehyde | ~95 | Yields can vary based on the specific aldehyde and reaction conditions. |
| Reaction with Ketone (e.g., Benzophenone) | Phenylmagnesium Bromide | Benzophenone | 45 - 50 | |
| Reaction with Carbon Dioxide | Phenylmagnesium Bromide | Carbon Dioxide | High | Generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Formation of 4-(Tetrahydropyran-2-yloxy)phenylmagnesium Bromide
This protocol outlines the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
Dry nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.1 - 1.2 molar equivalents relative to the aryl bromide) in the flask. If desired, add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of an initiator. The onset of the reaction is indicated by the disappearance of the iodine color (if used), gentle refluxing of the solvent, and a cloudy appearance.
-
Addition: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent solution will be cloudy and grayish-brown.
Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde as an example of a typical application.
Materials:
-
Solution of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide in THF (from Protocol 1)
-
Benzaldehyde (or other desired electrophile)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Electrophile Addition: Dissolve the benzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a low reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the formation of the Grignard reagent.
Caption: Workflow for the reaction of the Grignard reagent with an electrophile.
Caption: Signaling pathway of Grignard formation and reaction.
References
Application Notes and Protocols for the Lithiation of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the generation of 4-(tetrahydro-2H-pyran-2-yloxy)phenyllithium via lithium-halogen exchange from 2-(4-bromophenoxy)tetrahydro-2H-pyran. This organolithium reagent is a versatile intermediate for the synthesis of a wide range of substituted phenolic compounds, which are valuable building blocks in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and subsequent trapping of the aryllithium species with various electrophiles. Safety considerations for handling pyrophoric organolithium reagents are also emphasized.
Introduction
The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of novel organic molecules. Organolithium reagents are powerful nucleophiles widely employed for this purpose. The lithium-halogen exchange reaction is a robust and high-yielding method for the preparation of aryllithium compounds from the corresponding aryl halides.[1] This application note focuses on the lithiation of this compound, a readily available starting material. The tetrahydropyran (THP) group serves as a stable protecting group for the phenolic hydroxyl functionality under the strongly basic conditions of the lithiation reaction.[2] The resulting 4-(tetrahydro-2H-pyran-2-yloxy)phenyllithium can be reacted with a variety of electrophiles to introduce diverse functional groups at the para-position of the phenol, providing access to a library of substituted aromatic compounds.
Data Presentation
The following table summarizes the expected yields for the trapping of 4-(tetrahydro-2H-pyran-2-yloxy)phenyllithium with various electrophiles. The yields are based on literature reports for analogous reactions and are intended to be representative. Actual yields may vary depending on specific reaction conditions and the purity of the reagents.
| Electrophile | Product | Typical Yield (%) |
| Benzaldehyde | (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)(phenyl)methanol | ~75-85 |
| Cyclohexanone | 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)cyclohexan-1-ol | ~70-80 |
| Ethyl benzoate | (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)(phenyl)methanone | ~65-75 |
| Dimethylformamide (DMF) | 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | ~70-80 |
| Carbon dioxide (CO2) | 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid | ~80-90 |
Experimental Protocols
Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Selected electrophile (e.g., benzaldehyde, cyclohexanone, ethyl benzoate)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol for Lithiation and Electrophilic Trapping
1. Preparation:
- All glassware must be thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen) before use.
- Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.
2. Lithiation Reaction:
- Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 eq) dropwise to the stirred solution via syringe. The addition should be done at a rate that maintains the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour. Successful formation of the aryllithium is often indicated by a color change.
3. Electrophilic Quench:
- Dissolve the chosen electrophile (1.2 eq) in a minimal amount of anhydrous THF.
- Slowly add the electrophile solution to the aryllithium solution at -78 °C.
- Allow the reaction mixture to stir at -78 °C for 1-2 hours, and then slowly warm to room temperature overnight.
4. Work-up:
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator.
5. Purification:
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.
6. Deprotection (Optional):
- The THP protecting group can be removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol or dilute HCl in THF) to yield the corresponding phenol.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the lithiation and electrophilic trapping of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of lithium-halogen exchange and subsequent electrophilic trapping.
Safety Precautions
Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water.[3] All manipulations should be carried out under a strict inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. It is highly recommended to have a Class D fire extinguisher readily available. Reactions should be quenched carefully at low temperatures.
References
Protecting Polyfunctional Molecules: A Detailed Guide to Tetrahydropyranyl (THP) Ether Strategy
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups are paramount in the multi-step synthesis of complex, polyfunctional molecules. Among the arsenal of protecting groups for hydroxyl moieties, the tetrahydropyranyl (THP) ether stands out for its reliability, ease of introduction, and tunable removal under acidic conditions. This document provides a comprehensive overview of the THP protecting group strategy, including detailed experimental protocols and quantitative data to guide researchers in its effective application.
Introduction to THP Ethers
Tetrahydropyranyl ethers are acetals formed by the acid-catalyzed reaction of an alcohol or phenol with 3,4-dihydro-2H-pyran (DHP).[1] This transformation temporarily masks the hydroxyl group, rendering it inert to a wide range of reaction conditions, including those involving organometallics, hydrides, and strong bases.[2] A key advantage of the THP group is its stability in non-acidic environments, allowing for selective manipulation of other functional groups within a polyfunctional molecule.[2][3] However, a notable consideration is the introduction of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, which can lead to the formation of diastereomers.[2]
Data Presentation: A Comparative Analysis
The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst, solvent, and substrate. The following tables summarize quantitative data from various studies to facilitate easy comparison and selection of optimal conditions.
Table 1: Catalytic Systems for THP Ether Formation
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| Trifluoroacetic acid (TFA) (20 mol%) | Primary Alcohol | Dichloromethane | Room Temp | 45 min | 96 |
| Trifluoroacetic acid (TFA) (20 mol%) | Phenol | Dichloromethane | Room Temp | 3 hr | 92 |
| p-Toluenesulfonic acid (p-TsOH) | Alkene with alcohol | 2-Propanol | 0 to Room Temp | 17 hr | quantitative |
| NH4HSO4@SiO2 (3 mol ‰) | Primary/Secondary Alcohol | Cyclopentyl methyl ether | Room Temp | 4 hr | >95 (conversion) |
| 2,4,6-Trichloro[1][4]triazine (TT) | Primary Alcohol | Acetonitrile | Room Temp | 20 min | 98 |
| Silica Supported NaHSO4 | Phenol | Dichloromethane | Room Temp | 30-40 min | High |
Table 2: Conditions for THP Ether Deprotection
| Catalyst/Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| Trifluoroacetic acid (TFA) (10 mol%) | THP ether of alcohol/phenol | Methanol | Room Temp | 15-30 min | High |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | Room Temp | 15 min | 98 |
| Lithium Chloride (LiCl) | THP ether | DMSO/H₂O | 90 | 6 hr | High |
| Wells-Dawson Acid (1 mol%) | THP ether | THF/1% MeOH | Room Temp | 15 min - 2 hr | 94-100 |
| Acid-washed bentonite (pH 4) | THP ether | Not specified | Not specified | Not specified | Good |
Reaction Mechanisms and Logical Workflow
The formation and cleavage of THP ethers proceed through well-defined, acid-catalyzed mechanisms involving a resonance-stabilized oxocarbenium ion intermediate.
References
Application Notes and Protocols: 2-(4-Bromophenoxy)tetrahydro-2H-pyran as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenoxy)tetrahydro-2H-pyran is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of pharmaceutical agents. Its structure, featuring a bromo-functionalized aromatic ring and a tetrahydropyran (THP) moiety, allows for diverse chemical modifications, making it a valuable starting material for drug discovery and development. The THP group often serves as a bioisosteric replacement for a cyclohexane ring, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 36603-49-3 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Colorless liquid or solid |
| Melting Point | 56-58 °C |
| Boiling Point | 109 °C @ 0.26 Torr |
| Solubility | Slightly soluble in water |
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its ability to be transformed into key intermediates for complex pharmaceutical molecules. The presence of the bromine atom facilitates the formation of organometallic reagents, such as Grignard or organolithium species, and enables participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Key Synthetic Transformations:
-
Formation of Grignard Reagents: Treatment with magnesium metal yields the corresponding Grignard reagent, 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylmagnesium bromide, a potent nucleophile for carbon-carbon bond formation.
-
Formation of Organolithium Reagents: Reaction with strong bases like n-butyllithium generates the highly reactive 2-(4-lithiophenoxy)tetrahydro-2H-pyran.[2]
-
Synthesis of Boronic Acids/Esters: Conversion to a boronic acid or its ester derivative, such as 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid, creates a crucial partner for Suzuki-Miyaura cross-coupling reactions.
These transformations open the door to the synthesis of a wide array of diaryl or aryl-heteroaryl structures, which are common motifs in many drug molecules.
Application Example: Synthesis of a Key Intermediate for SGLT2 Inhibitors
SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are a class of oral anti-diabetic drugs that lower blood glucose levels by inhibiting its reabsorption in the kidneys. The synthesis of these C-aryl glucoside drugs often involves a Suzuki-Miyaura coupling to create the central biaryl core. This compound can be utilized to prepare one of the key coupling partners.
The following diagram illustrates the overall synthetic strategy:
References
Application Notes and Protocols for the Selective Removal of a Tetrahydropyranyl (THP) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of introduction, general stability under neutral to strongly basic conditions, and its relative stability towards organometallics, hydrides, and various acylating and alkylating agents.[1][2][3] However, the selective and efficient removal of the THP group is a critical step that requires careful consideration of the substrate's overall functionality to avoid unwanted side reactions.[4] These application notes provide a comprehensive overview of the conditions for the selective deprotection of THP ethers, complete with detailed protocols and comparative data to guide researchers in choosing the optimal method for their specific synthetic needs.
Deprotection Methodologies
The cleavage of the THP ether, which is an acetal, is most commonly achieved under acidic conditions.[5][6] However, various neutral and oxidative methods have also been developed to accommodate substrates with acid-sensitive functional groups.[2][7]
Acidic Deprotection Conditions
Acid-catalyzed hydrolysis or alcoholysis is the most common method for THP deprotection.[2] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[5][6] A variety of Brønsted and Lewis acids can be employed.
Common Acidic Reagents:
-
Protic Acids: Acetic acid (AcOH), p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), hydrochloric acid (HCl), and trifluoroacetic acid (TFA).[5][8][9]
-
Lewis Acids: Iron(III) tosylate, scandium(III) triflate (Sc(OTf)₃), bismuth(III) salts, and magnesium bromide.[10][11]
-
Solid Acids: Zeolites (e.g., H-beta), silica-sulfuric acid, and expansive graphite offer advantages in terms of ease of workup and catalyst recyclability.[2][12][13]
Table 1: Comparison of Acidic Deprotection Methods
| Catalyst/Reagent | Substrate Scope | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| p-TsOH·H₂O | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | Quantitative | [5][14] |
| PPTS | Various alcohols | Ethanol | rt | - | - | [5] |
| AcOH/THF/H₂O (3:1:1) | Primary alcohol with ester | - | rt - 45 | - | Good | [15] |
| Iron(III) tosylate | Various THP ethers | Methanol | rt | - | High | [10][16] |
| Sc(OTf)₃ | Various THP ethers | Methanol | rt | - | High to excellent | [11] |
| Zeolite H-beta | Various alcohols | - | - | Short | High | [2] |
Note: "rt" denotes room temperature; "-" indicates data not specified in the cited source.
Neutral Deprotection Conditions
For substrates that are sensitive to acidic conditions, several neutral deprotection methods have been developed. These methods often employ metal salts or other reagents that facilitate cleavage without a significant drop in pH.
Common Neutral Reagents:
-
Lithium Chloride (LiCl) in H₂O/DMSO: This system provides a mild and efficient method for deprotection, particularly for substrates with acid-sensitive groups like aldehydes.[1][4]
-
Lithium Bromide (LiBr) in Methanol: Refluxing with excess lithium bromide in methanol can effectively cleave THP ethers.[7]
-
Cerium(IV) Ammonium Nitrate (CAN): CAN can catalyze the deprotection of THP ethers under neutral conditions.[10]
Table 2: Comparison of Neutral Deprotection Methods
| Reagent | Substrate Scope | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| LiCl / H₂O | THP-protected ethers | DMSO | 90 | 6 h | Good | [1][4][14] |
| LiBr | Alcohols and phenols | Methanol | Reflux | - | High | [7] |
Note: "-" indicates data not specified in the cited source.
Oxidative Deprotection Conditions
In some cases, THP ethers can be oxidatively cleaved to yield the corresponding carbonyl compounds directly. This can be a useful transformation in a synthetic sequence.
Common Oxidative Reagents:
-
N-Bromosuccinimide (NBS): In the presence of β-cyclodextrin in water, NBS provides an environmentally friendly method for oxidative deprotection.[2]
-
2,6-Dicarboxypyridinium Chlorochromate (2,6-DCPCC): This reagent can be used for the rapid and mild oxidation of THP ethers to their corresponding carbonyl compounds.[17]
Table 3: Comparison of Oxidative Deprotection Methods
| Reagent | Product | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| NBS / β-cyclodextrin | Carbonyl compounds | Water | rt | - | Impressive | [2] |
| 2,6-DCPCC | Carbonyl compounds | - | - | Rapid | High | [17] |
Note: "rt" denotes room temperature; "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Acidic Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes the deprotection of a THP-protected alcohol using p-toluenesulfonic acid monohydrate.[5][14]
Materials:
-
THP-protected alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH) or 2-Propanol
-
Dichloromethane (DCM) or Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in methanol or 2-propanol.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Neutral Deprotection using Lithium Chloride (LiCl)
This protocol details a mild deprotection method using lithium chloride in a DMSO/water solvent system.[1][4][14]
Materials:
-
THP-protected ether (1 equivalent)
-
Lithium chloride (LiCl, 5 equivalents)
-
Water (H₂O, 10 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of the THP ether (2 mmol) in DMSO (10 mL), add LiCl (10 mmol) and H₂O (20 mmol).[1][14]
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6 hours.[1][14]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ether (3 x 25 mL).[1][14]
-
Combine the ether extracts and dry over anhydrous Na₂SO₄.[1][14]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a THP ether.
Caption: Workflow for selecting a THP deprotection method.
Caption: Decision tree for troubleshooting THP deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THP Protection - Common Conditions [commonorganicchemistry.com]
- 10. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Mild Acid Catalysts for THP Ether Formation and Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of mild acid catalysts in the formation (protection) and cleavage (deprotection) of tetrahydropyranyl (THP) ethers. The protection of alcohols as THP ethers is a common strategy in multi-step organic synthesis due to their stability in various non-acidic conditions and their facile removal under mild acidic conditions.
Introduction to THP Ether Protection
Tetrahydropyranylation is the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst to form a THP ether.[1] This method effectively protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. A key consideration is the formation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol is chiral.[1]
A variety of mild acid catalysts have been developed to facilitate this transformation, offering advantages such as improved yields, shorter reaction times, and compatibility with sensitive functional groups.
Mild Acid Catalysts for THP Ether Formation
Several mild acid catalysts are effective for the tetrahydropyranylation of alcohols and phenols. The choice of catalyst often depends on the substrate's sensitivity to acid and the desired reaction conditions.
| Catalyst | Substrate(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (PTSA) | Various alcohols and phenols | CH₂Cl₂ or DCE | Room Temperature | 30–60 min | High | [2] |
| Pyridinium p-toluenesulfonate (PPTS) | Various alcohols | CH₂Cl₂ | Room Temperature | - | High | [3][4] |
| NH₄HSO₄@SiO₂ | Primary, secondary, benzylic alcohols | CPME or 2-MeTHF | Room Temperature | 4 h | >95 | [5] |
| Zeolite H-beta | Alcohols | - | - | Short | High | [6] |
| Bismuth triflate | Alcohols and phenols | Solvent-free | - | - | High | [6] |
| [BMIm][HSO₄] (Ionic Liquid) | Primary, secondary, benzylic, allylic alcohols | Solvent-free | Room Temperature | - | High | [7] |
| Silica supported sodium hydrogen sulphate | Alcohols and phenols | Dichloromethane | Room Temperature | 30-40 min | High | [8] |
| CeCl₃·7H₂O/NaI | Alcohols and phenols | Solvent-free | - | - | High | [9] |
Experimental Protocols for THP Ether Formation
Protocol 1: General Procedure using Pyridinium p-toluenesulfonate (PPTS)
This protocol is suitable for a wide range of primary and secondary alcohols.[4]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dichloromethane.
-
Add DHP to the solution.
-
Add PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography if necessary.
Protocol 2: Heterogeneous Catalysis using NH₄HSO₄@SiO₂ in Green Solvents
This method utilizes a recyclable solid-supported catalyst and environmentally friendly solvents.[5]
Materials:
-
Alcohol or phenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.1 equiv)
-
NH₄HSO₄@SiO₂ (3 mol ‰)
-
Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare a 4 M solution of the alcohol or phenol in CPME or 2-MeTHF.
-
To this solution, add DHP.
-
Add the NH₄HSO₄@SiO₂ catalyst.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether. Further purification is often not necessary.
Mild Acid Catalysts for THP Ether Cleavage
The deprotection of THP ethers is typically achieved through acid-catalyzed hydrolysis. Mild conditions are often desirable to avoid the degradation of sensitive functional groups within the molecule.
| Catalyst | Substrate(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. | [10] |
| Acetic acid/THF/H₂O (4:2:1) | THP esters | - | 45 | - | - | [2] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | THP ethers of various alcohols | Wet acetonitrile | Room Temperature | 5-20 h | 42-95 | [11] |
| Lithium chloride (LiCl) and H₂O | THP ethers | DMSO | 90 | 6 h | Good | [3] |
| Expansive graphite | THP ethers of alcohols and phenols | Methanol | 40-50 | - | Excellent | [12] |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 | [10] |
Experimental Protocols for THP Ether Cleavage
Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH)
This protocol is effective for the deprotection of a variety of THP ethers.[10]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine
Procedure:
-
Dissolve the THP-protected alcohol in 2-propanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude alcohol.
-
Purify the product by chromatography if necessary.
Protocol 2: Deprotection using Lithium Chloride and Water
This method provides a mild and non-acidic alternative for the cleavage of THP ethers.[3]
Materials:
-
THP ether (2 mmol)
-
Lithium chloride (LiCl) (10 mmol)
-
Water (H₂O) (20 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Ether
Procedure:
-
In a round-bottomed flask, combine the THP ether, LiCl, and H₂O in DMSO.
-
Heat the mixture at 90 °C for 6 hours under a nitrogen atmosphere with magnetic stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (10 mL).
-
Extract the product with ether (3 x 25 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected alcohol.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes of THP ether formation and cleavage, the following diagrams illustrate the key chemical transformations and experimental steps.
Caption: Acid-catalyzed formation of a THP ether.
Caption: Acid-catalyzed cleavage (hydrolysis) of a THP ether.
Caption: General experimental workflow for THP ether synthesis/cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Use a freshly opened or properly stored acid catalyst. - Consider using a different, more robust catalyst (see Table 1 for options). - For solid catalysts, ensure they have been properly activated and are not poisoned. |
| Insufficient Catalyst Loading | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor Quality Dihydropyran (DHP) | - Use freshly distilled dihydropyran to remove any polymeric impurities. - Ensure DHP is stored under an inert atmosphere and away from light. |
| Presence of Water | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | - While many protocols recommend room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive phenols. |
| Short Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time until the starting material (4-bromophenol) is consumed. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.
| Potential Side Product | Formation Mechanism | Mitigation Strategies |
| Polymerization of Dihydropyran | Strong acidic conditions can induce the polymerization of DHP. | - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or a Lewis acid). - Add the acid catalyst slowly to the reaction mixture. - Maintain a lower reaction temperature. |
| Hydrolysis of the Product | The THP ether is acid-labile and can hydrolyze back to 4-bromophenol during workup. | - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. - Avoid prolonged exposure to acidic conditions during purification. |
| Friedel-Crafts Alkylation | The activated DHP intermediate can potentially alkylate the aromatic ring of 4-bromophenol. | - This is less common but can be minimized by using milder reaction conditions and ensuring the phenol is the limiting reagent. |
Issue 3: Difficult Purification
Isolating the pure product can be challenging due to the physical properties of the product and byproducts.
| Purification Challenge | Recommended Approach |
| Co-elution with Unreacted 4-Bromophenol | - Perform an aqueous basic wash (e.g., with 1M NaOH) to remove the acidic 4-bromophenol before column chromatography. |
| Oily Product | - The product is often an oil or a low-melting solid. - Purification by column chromatography on silica gel is typically effective. Use a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate). |
| Removal of DHP Polymer | - The polymer is typically non-polar and can be separated from the more polar product by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: The optimal catalyst depends on the scale of the reaction and the desired conditions. For small-scale laboratory synthesis, pyridinium p-toluenesulfonate (PPTS) is a mild and effective catalyst. For larger-scale reactions or to facilitate catalyst removal, solid acid catalysts like Amberlyst-15 or zeolites are advantageous. Lewis acids such as zirconium tetrachloride (ZrCl4) can also provide high yields under mild conditions.
Q2: Can this reaction be performed without a solvent?
A2: Yes, solvent-free conditions are often successful and environmentally friendly. In a solvent-free reaction, 4-bromophenol is mixed directly with an excess of dihydropyran and the catalyst. This can lead to shorter reaction times and simpler workup.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, being less polar than the starting 4-bromophenol, will have a higher Rf value.
Q4: The product is reported to be a solid with a melting point of 56-58 °C, but I obtained an oil. What should I do?
A4: It is possible that your product is pure but has not yet crystallized. Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Alternatively, residual solvent or minor impurities can lower the melting point. Further purification by column chromatography may be necessary.
Q5: Is an inert atmosphere necessary for this reaction?
A5: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice, especially when using anhydrous conditions to prevent the introduction of moisture, which can deactivate the catalyst and lead to lower yields.
Data Presentation
Table 1: Comparison of Catalysts for the Tetrahydropyranylation of Phenols
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | 1 | Dichloromethane | Room Temp. | 2 | >90 | General Protocol |
| Pyridinium p-toluenesulfonate (PPTS) | 10 | Dichloromethane | Room Temp. | 4 | ~95 | General Protocol |
| Zirconium tetrachloride (ZrCl4) | 2 | Dichloromethane | Room Temp. | 0.5 | 98 | Literature Data |
| Bismuth(III) triflate (Bi(OTf)3) | 0.1 | None | Room Temp. | 0.2 | 96 | Literature Data |
| Zeolite H-beta | 0.1 g / mmol | Dichloromethane | Room Temp. | 1 | 95 | Literature Data |
| Sulfated Zirconia | Catalytic | None | Room Temp. | 0.3 | High | [1] |
Note: Yields are representative for the protection of phenols and may vary for 4-bromophenol specifically.
Experimental Protocols
Protocol 1: Synthesis using Pyridinium p-Toluenesulfonate (PPTS)
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Protocol 2: Solvent-Free Synthesis using Bismuth(III) Triflate
-
In a round-bottom flask, mix 4-bromophenol (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq).
-
Add bismuth(III) triflate (Bi(OTf)3, 0.001 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the mixture in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Troubleshooting Tetrahydropyranylation (THP) of Hindered Phenols
Welcome to the technical support center for the THP protection of hindered phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this common yet sometimes troublesome reaction. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My THP protection of a hindered phenol is incomplete or has a very low yield. What are the common causes?
An incomplete reaction is the most frequent issue when dealing with sterically hindered phenols. Several factors can contribute to this problem:
-
Steric Hindrance: The bulky groups near the phenolic hydroxyl group physically obstruct the approach of the dihydropyran (DHP) reagent. This is the primary challenge with hindered phenols.[1]
-
Insufficient Catalyst Activity: The acid catalyst may not be strong enough to efficiently activate the DHP, especially when the phenol is a poor nucleophile due to steric hindrance or electronic effects.
-
Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze the intermediate oxocarbenium ion or the THP ether product back to the starting materials.[1] Ensuring anhydrous conditions is crucial.
-
Reagent Quality: Degradation of DHP or the catalyst can lead to lower reactivity.
-
Reaction Conditions: Sub-optimal temperature or reaction time can result in an incomplete reaction. For hindered substrates, more forcing conditions like higher temperatures may be necessary.[2]
Q2: How can I improve the yield of my THP protection of a hindered phenol?
Here are several strategies to enhance the reaction yield:
-
Choice of Catalyst: For sterically hindered phenols, a more active catalyst may be required. While pyridinium p-toluenesulfonate (PPTS) is a mild and common choice, stronger acids like p-toluenesulfonic acid (PTSA) can be more effective.[1] For particularly challenging substrates, specialized catalysts such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been reported to be effective for sterically hindered alcohols and may be applicable to phenols.
-
Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes drive the reaction to completion. However, excessive acid can lead to side reactions.
-
Excess DHP: Using a larger excess of dihydropyran (2-3 equivalents) can help shift the equilibrium towards the product.
-
Reaction Time and Temperature: Hindered phenols often require longer reaction times and may benefit from a moderate increase in temperature.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is a common solvent. For some substrates, other solvents might be more suitable.
Q3: I am observing byproducts in my reaction. What are they and how can I minimize them?
The most common byproduct is the polymer of dihydropyran, which is formed by the acid-catalyzed self-reaction of DHP.[1] To minimize this:
-
Use a Milder Catalyst: Switching from a strong acid like PTSA to a milder one like PPTS can reduce polymerization.[1]
-
Control the Temperature: Running the reaction at a lower temperature can slow down the rate of polymerization.
-
Slow Addition of DHP: Adding the DHP slowly to the reaction mixture can help to ensure it reacts with the phenol rather than itself.
Another potential issue is the formation of diastereomers if the phenol is chiral, which can complicate purification and characterization.[3]
Q4: My THP-protected phenol seems to be decomposing during workup or purification on a silica gel column. What should I do?
THP ethers are sensitive to acid and can be cleaved on silica gel, which is slightly acidic.[4] To prevent this:
-
Neutralize the Reaction Mixture: Before concentrating the reaction mixture, wash it with a mild base like saturated sodium bicarbonate solution to quench the acid catalyst.
-
Use Neutralized Silica Gel: You can neutralize your silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent and then evaporating the excess solvent.
-
Alternative Purification: If possible, consider other purification methods like crystallization or distillation.
Comparative Data for THP Protection of Phenols
While extensive comparative data for a wide range of hindered phenols is limited in the literature, the following table summarizes some findings for the THP protection of phenols under different catalytic conditions. Note that phenols generally require more forcing conditions than simple alcohols.[2]
| Phenol Substrate | Catalyst | DHP (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Phenol | NH₄HSO₄@SiO₂ | 2.0 | 2-MeTHF | 50 | 24 | >95 | [2] |
| 4-Methoxyphenol | NH₄HSO₄@SiO₂ | 2.0 | 2-MeTHF | 50 | 24 | >95 | [2] |
| Vanillin | PPTS | 1.5-2.0 | DCM | rt | - | Low yield reported by some users | - |
| Vanillin | PTSA | >1.5 | DCM | rt | - | Generally higher yields reported | - |
Experimental Protocols
General Protocol for THP Protection of a Hindered Phenol using PTSA
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Hindered Phenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered phenol and dissolve it in anhydrous DCM.
-
Add DHP (2.0 equivalents) to the solution.
-
Add PTSA (0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. For hindered phenols, the reaction may require several hours to overnight. Gentle heating may be applied if the reaction is sluggish, but this may also increase byproduct formation.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel or by another appropriate method.
Visualizing the Chemistry
THP Protection Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the THP protection of a phenol.
Caption: Acid-catalyzed mechanism of THP protection.
Troubleshooting Workflow for Incomplete THP Protection
This workflow provides a logical sequence of steps to troubleshoot an incomplete reaction.
Caption: A logical workflow for troubleshooting.
Logical Relationships of Experimental Parameters
The interplay of different experimental parameters is crucial for a successful reaction.
Caption: Interplay of key reaction parameters.
References
- 1. d-nb.info [d-nb.info]
- 2. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyran (DHP) Protection of Alcohols
Welcome to the technical support center for the dihydropyran (DHP) protection of alcohols. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the formation of tetrahydropyran (THP) ethers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the DHP protection of alcohols and the subsequent deprotection of THP ethers.
Q1: My DHP protection reaction is not going to completion, and I observe a significant amount of starting alcohol. What could be the cause and how can I fix it?
A1: The acid-catalyzed addition of an alcohol to dihydropyran is a reversible equilibrium. In many cases, even with an excess of dihydropyran, the reaction may not proceed to completion, leaving as much as 20% of the starting alcohol at equilibrium.[1]
-
Troubleshooting Tip: To drive the equilibrium toward the product, finely powdered anhydrous potassium carbonate (K₂CO₃) can be added to the reaction mixture. The K₂CO₃ gradually neutralizes the acid catalyst, which shifts the equilibrium to favor the formation of the THP ether, allowing the reaction to go to completion.[1]
Q2: I am protecting a chiral alcohol and my NMR spectrum is very complex, showing more signals than expected. Why is this happening?
A2: A significant drawback of the THP protecting group is the formation of a new stereocenter at the anomeric carbon (C2) of the pyran ring.[2][3] When a chiral alcohol is used, this results in the formation of a mixture of diastereomers.[2][3] These diastereomers have distinct physicochemical properties and will exhibit different signals in NMR spectra, leading to the observed complexity.[3] For example, the protection of (-)-menthol can result in a nearly 1:1 mixture of two diastereomers.
-
Troubleshooting Tips:
-
Simplify Analysis: If possible, analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio. The anomeric proton (O-CH-O) typically appears as a multiplet around δ 4.5 ppm.[1]
-
Separation: Diastereomers can often be separated by column chromatography on silica gel.[4] However, this can be challenging. It may require testing various solvent systems (e.g., hexane/diethyl ether, hexane/ethyl acetate) and potentially using techniques like medium pressure liquid chromatography (MPLC) or HPLC for difficult separations.[5]
-
Alternative Protecting Groups: If diastereomer formation is a persistent issue, consider using an achiral protecting group such as tert-butyldimethylsilyl (TBS) or benzyl (Bn) ethers.
-
Q3: During the work-up or purification of my THP ether, I am losing a significant amount of my product. What is causing this decomposition?
A3: THP ethers are acetals and are highly sensitive to acid.[6] Residual acid catalyst from the reaction can cause premature deprotection during aqueous work-up or upon exposure to silica gel, which is weakly acidic.
-
Troubleshooting Tips:
-
Neutralize Before Work-up: Before the aqueous work-up, quench the reaction by adding a mild base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIEA) to neutralize the acid catalyst.[7]
-
Basic Wash: During the work-up, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to ensure all acid is removed.[6]
-
Buffered Chromatography: If purification is performed by column chromatography on silica gel, consider adding a small amount of a basic modifier, such as ~1-2% triethylamine, to the eluent to prevent on-column decomposition.[8]
-
Q4: I am observing an unknown byproduct after my deprotection reaction. What could it be?
A4: The deprotection of THP ethers proceeds through a resonance-stabilized oxocarbenium ion intermediate.[3] This electrophilic intermediate can be trapped by the solvent if it is nucleophilic.
-
Common Side Products:
-
In Alcoholic Solvents (e.g., Methanol, Ethanol): The alcohol solvent can attack the carbocation, leading to the formation of 2-alkoxytetrahydropyran byproducts (e.g., 2-methoxytetrahydropyran).[3][7]
-
In Aqueous Media: Water can attack the carbocation, which after ring-opening, forms 5-hydroxypentanal.[9]
-
-
Troubleshooting Tip: To avoid these solvent-derived byproducts, consider deprotection methods that do not use nucleophilic solvents or that use milder conditions where the desired intramolecular recombination of the alcohol is favored.
Q5: My reaction mixture has become viscous and I have a low yield of the desired THP ether. What is happening?
A5: Dihydropyran is a vinyl ether and can undergo acid-catalyzed polymerization.[10] If the acid concentration is too high or the reaction temperature is elevated, polymerization of DHP can become a significant side reaction, leading to a viscous reaction mixture and consumption of the starting material.
-
Troubleshooting Tips:
-
Use Catalytic Acid: Ensure only a catalytic amount of acid (e.g., 0.01-0.05 equivalents) is used.
-
Control Temperature: Run the reaction at room temperature or 0 °C. Avoid excessive heating.
-
Use Milder Catalysts: For sensitive substrates, consider using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[3]
-
Data Presentation
Table 1: Comparison of Acid Catalysts for THP Protection of Alcohols
This table summarizes the performance of various acid catalysts for the tetrahydropyranylation of representative alcohols.
| Catalyst | Substrate | Solvent | Time | Yield (%) | Reference |
| Homogeneous Catalysts | |||||
| p-TsOH·H₂O (1-5 mol%) | Primary/Secondary Alcohols | CH₂Cl₂ | 0.5 - 4 h | 85-98 | [6] |
| Trifluoroacetic Acid (20 mol%) | Benzyl Alcohol | CH₂Cl₂ | 45 min | 96 | |
| Trifluoroacetic Acid (20 mol%) | 2-Methoxyphenol | CH₂Cl₂ | 3 h | 92 | |
| ZrCl₄ (catalytic) | Various Alcohols & Phenols | CH₂Cl₂ | 0.5 - 2 h | 90-98 | [11] |
| Heterogeneous Catalysts | |||||
| Zeolite H-beta | Various Alcohols | - | Short | High | [2] |
| Bismuth Triflate | Various Alcohols & Phenols | Solvent-free | 0.5 - 1.5 h | 90-98 | [2] |
| CeCl₃·7H₂O/NaI | Various Alcohols & Phenols | Solvent-free | 1 - 3 h | 92-98 | [2] |
Table 2: Comparison of Deprotection Methods for THP Ethers
This table outlines various conditions for the cleavage of THP ethers, highlighting the catalyst, solvent, and general efficiency.
| Catalyst / Reagent | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| p-TsOH·H₂O | 2-Propanol | 0 °C to RT | 17 h | Quantitative | [3][12] |
| Acetic Acid / THF / H₂O (4:2:1) | THF/H₂O | RT to 50 °C | 2 - 12 h | 85-95 | [6] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Methanol | RT | 15 min | 98 | [12] |
| LiCl / H₂O | DMSO | 90 °C | 6 h | 85-95 | [13] |
| Zeolite H-beta | - | - | Short | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with DHP
This protocol describes a standard method for the tetrahydropyranylation of a primary alcohol using a catalytic amount of p-toluenesulfonic acid (p-TsOH).[6]
-
Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Reaction Initiation: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv) to the stirred solution.
-
Monitoring: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine. Dilute the mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude THP ether can be purified by column chromatography on silica gel if necessary. To avoid on-column decomposition, the silica gel can be pre-treated with a solvent containing ~1% triethylamine.
Protocol 2: General Procedure for the Deprotection of a THP Ether
This protocol outlines a common method for the acidic hydrolysis of a THP ether to regenerate the parent alcohol using an acetic acid-based system.[6]
-
Preparation: Dissolve the THP ether (1.0 equiv) in a solvent mixture of acetic acid, tetrahydrofuran (THF), and water (a common ratio is 4:2:1 v/v/v).
-
Reaction: Stir the solution at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the disappearance of the starting THP ether by TLC (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Isolation: Combine the organic layers and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by column chromatography or crystallization as needed.
Visualizations
Below are diagrams created using DOT language to illustrate key pathways and logical relationships in THP ether chemistry.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing THP Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction time for the deprotection of tetrahydropyranyl (THP) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time of THP deprotection?
A1: The reaction time for THP deprotection is primarily influenced by the choice of acid catalyst, the solvent system, the reaction temperature, and the structure of the substrate itself. Stronger acids generally lead to faster reactions, while the solvent can affect the stability of intermediates.[1][2] Increased temperature also typically accelerates the reaction rate.
Q2: Why is my THP deprotection reaction slow or incomplete?
A2: A slow or incomplete reaction can be due to several factors:
-
Weakly acidic conditions: The catalyst may not be strong enough to efficiently protonate the THP ether.
-
Inappropriate solvent: The chosen solvent may not effectively solvate the intermediates formed during the reaction.[2]
-
Low temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Steric hindrance: Bulky substituents near the THP ether can impede the access of the catalyst and solvent.
Q3: Can the choice of solvent significantly impact the deprotection time?
A3: Yes, the solvent plays a crucial role. Protic solvents like methanol or ethanol can participate in the reaction, acting as nucleophiles to trap the intermediate carbocation, which can lead to faster and cleaner reactions.[3] The polarity of the solvent can also affect the stability of the charged intermediates in the reaction mechanism.[2] For instance, DMSO has been shown to be an effective solvent in combination with LiCl and water for this deprotection.[4]
Q4: How does the substrate's structure affect the ease of THP deprotection?
A4: The electronic and steric environment of the THP ether can have a significant impact. For example, the THP group on a sterically hindered secondary or tertiary alcohol will be more difficult to remove than on a primary alcohol. Additionally, the presence of other acid-sensitive functional groups in the molecule will limit the choice of deprotection conditions to milder methods to ensure selectivity.[4]
Q5: Is it possible to achieve rapid THP deprotection at room temperature?
A5: Yes, rapid deprotection at room temperature is possible with the right choice of catalyst and solvent. For instance, ferric perchlorate in methanol can deprotect THP-protected primary alcohols in as little as 15 minutes at room temperature.[1]
Troubleshooting Guide
Problem: Slow or Incomplete THP Deprotection
| Possible Cause | Suggested Solution |
| Inadequate Catalyst Strength | The chosen acidic catalyst may be too weak. Consider switching to a stronger acid. For example, if pyridinium p-toluenesulfonate (PPTS) is slow, p-toluenesulfonic acid (p-TsOH) or a mineral acid might be more effective, provided the substrate is stable to harsher conditions.[5] |
| Suboptimal Solvent | The solvent may not be ideal for the reaction. Protic solvents like methanol or ethanol are often effective.[3] For certain substrates, a mixture of solvents like acetic acid/THF/H₂O can be used.[5] |
| Low Reaction Temperature | Many THP deprotections proceed well at room temperature, but some may require gentle heating to increase the rate. For example, using LiCl and water in DMSO requires heating to 90 °C.[4] |
| Steric Hindrance | If the THP group is on a sterically hindered alcohol, more forcing conditions (stronger acid, higher temperature) may be necessary. However, this increases the risk of side reactions. |
Problem: Degradation of Other Functional Groups
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | The deprotection conditions are too acidic for other functional groups in the molecule. |
| Use a Milder Catalyst: Switch from a strong acid like p-TsOH to a milder one like pyridinium p-toluenesulfonate (PPTS).[3] | |
| Employ a Heterogeneous Catalyst: Solid-supported catalysts like Zeolite H-beta can offer milder conditions and easier workup.[6] | |
| Alternative Non-Acidic Methods: For highly sensitive substrates, consider methods like using LiCl with water in DMSO.[4] |
Data Presentation
Table 1: Comparison of Acidic Catalysts for THP Deprotection
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 |
| Zeolite H-beta | THP-protected alcohol | - | - | short | high |
| Lithium Chloride (LiCl) / Water | THP ether | DMSO | 90 | 6 h | high |
| Trifluoroacetic acid (TFA) (2%) | THP-protected Ser/Thr | CH₂Cl₂ | rt | - | - |
| Acetic acid/THF/H₂O (4:2:1) | THP esters | - | 45 | - | - |
Data sourced from multiple studies.[1][4][5][6]
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolve the THP-protected substrate (1 equivalent) in 2-propanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (2.4 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by chromatography.[1][3]
Protocol 2: Rapid Deprotection using Ferric Perchlorate
-
Dissolve the THP-protected primary alcohol (1 equivalent) in methanol.
-
Add ferric perchlorate (Fe(ClO₄)₃) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, proceed with a standard aqueous workup and purification.[1]
Protocol 3: Mild Deprotection using Lithium Chloride
-
In a round-bottom flask, combine the THP ether (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in DMSO.
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the deprotected alcohol.[1][4]
Visualizations
Caption: Troubleshooting workflow for optimizing THP deprotection.
Caption: General mechanism of acid-catalyzed THP deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
How to remove THP group without affecting other acid-labile groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selective removal of the tetrahydropyranyl (THP) protecting group in the presence of other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing a THP group without affecting other acid-labile groups?
A1: The primary challenge arises from the similar acidic lability of the THP group and other commonly used acid-sensitive protecting groups such as silyl ethers (TBS, TIPS), carbamates (Boc), trityl ethers (Trt), and acetonides.[1][2] Standard acidic hydrolysis used for THP cleavage can often lead to the partial or complete removal of these other groups, compromising the integrity of the synthetic strategy.[1] Achieving high chemoselectivity requires carefully chosen reagents and reaction conditions that can differentiate between the acetal linkage of the THP ether and the functionalities of other protecting groups.
Q2: What are the most common mild methods for selective THP deprotection?
A2: Several mild and selective methods have been developed to address this challenge. The most prominent include:
-
Lithium chloride (LiCl) in aqueous dimethyl sulfoxide (DMSO): This method operates under neutral conditions, avoiding the use of strong acids.[3][4]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in wet acetonitrile: This catalytic method offers a mild alternative for THP removal.[3]
-
Bismuth (III) triflate (Bi(OTf)₃): This Lewis acid catalyst can efficiently cleave THP ethers under non-aqueous conditions.[5][6]
Q3: How do I choose the best deprotection method for my specific substrate?
A3: The choice of method depends on the specific acid-labile groups present in your molecule. The following table provides a general guideline for the compatibility of common protecting groups with the recommended selective THP deprotection methods.
Orthogonality of THP Deprotection Methods
| Protecting Group | LiCl in H₂O/DMSO (90 °C) | DDQ in wet MeCN (rt) | Bi(OTf)₃ in DMF/MeOH (110 °C) |
| THP | Cleaved | Cleaved | Cleaved |
| TBS/TBDMS | Generally Stable | Generally Stable[7] | Generally Stable |
| TIPS | Stable | Stable | Stable |
| TBDPS | Stable | Stable[7] | Stable[8] |
| Boc | Stable | Stable | Potentially Labile |
| Trityl (Trt) | Potentially Labile | Stable | Labile |
| Acetonide | Potentially Labile[9] | Stable[7] | Labile |
| Benzyl (Bn) | Stable[4] | Stable[7] | Stable[8] |
| Benzoyl (Bz) | Stable | Stable | Stable[8] |
| Allyl | Stable[4] | Stable[7] | Stable[8] |
| Cbz | Stable | Stable | Stable[8] |
Note: "Potentially Labile" indicates that the stability may depend on the specific substrate and reaction conditions. Small-scale trials are recommended.
Troubleshooting Guides
Problem 1: Incomplete THP Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent/Catalyst | Increase the molar excess of the reagent (e.g., LiCl) or the catalyst loading (e.g., DDQ, Bi(OTf)₃). |
| Low Reaction Temperature | Ensure the reaction is maintained at the recommended temperature (e.g., 90 °C for the LiCl method). |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. |
| Poor Solvent Quality | Use anhydrous solvents where specified (e.g., for DDQ and Bi(OTf)₃ methods) and ensure the correct solvent system is used. |
Problem 2: Unwanted Deprotection of Other Acid-Labile Groups
| Possible Cause | Troubleshooting Steps |
| Method is not suitable for the specific protecting group combination. | Refer to the orthogonality table and select a more appropriate deprotection method. |
| Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature or time. Monitor the reaction closely to stop it as soon as the THP group is cleaved. |
| Presence of acidic impurities. | Ensure all reagents and solvents are pure and free from acidic contaminants. |
Experimental Protocols
Method 1: Selective THP Deprotection using LiCl in H₂O/DMSO
This method is particularly useful for substrates sensitive to acidic conditions.
Experimental Workflow:
Caption: Workflow for LiCl-mediated THP deprotection.
Detailed Protocol:
-
In a round-bottom flask, combine the THP-protected alcohol (1.0 mmol), lithium chloride (5.0 mmol, 5.0 eq), and water (10.0 mmol, 10.0 eq) in dimethyl sulfoxide (5 mL).[4]
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Method 2: Selective THP Deprotection using Catalytic DDQ
This method is advantageous for its mild, room temperature conditions.
Experimental Workflow:
Caption: Workflow for DDQ-catalyzed THP deprotection.
Detailed Protocol:
-
Dissolve the THP-protected alcohol (1.0 mmol) in a mixture of acetonitrile and water (19:1, 5 mL).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 0.1 mmol, 0.1 eq) to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired alcohol.
Method 3: Selective THP Deprotection using Bismuth (III) Triflate
This Lewis acid-catalyzed method is effective under non-aqueous conditions.
Experimental Workflow:
Caption: Workflow for Bi(OTf)₃-catalyzed THP deprotection.
Detailed Protocol:
-
Dissolve the THP-protected alcohol (1.0 mmol) in a mixture of dimethylformamide (DMF) and methanol (MeOH) (9:1, 5 mL).[6]
-
Add bismuth (III) triflate (Bi(OTf)₃, 0.01 mmol, 0.01 eq) to the solution.[6]
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of basic alumina.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Logical Relationships in Selective Deprotection
The selection of a deprotection strategy is governed by the principle of orthogonality, where one protecting group can be removed under conditions that do not affect others.
Caption: Orthogonal deprotection strategies for common protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Purification of crude 2-(4-Bromophenoxy)tetrahydro-2H-pyran by column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of crude 2-(4-Bromophenoxy)tetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture for this compound?
A1: The most common impurities are unreacted 4-bromophenol, excess dihydropyran (DHP), and byproducts from the polymerization of DHP. If the reaction is run under acidic conditions, there is also a risk of partial deprotection of the desired product back to 4-bromophenol, especially during workup or purification.
Q2: My TLC plate shows a streak from the baseline to the solvent front after spotting my crude product. What does this indicate?
A2: Streaking on a TLC plate often suggests that the sample is too concentrated, or that there are very polar, acidic, or basic impurities. Given that the starting material, 4-bromophenol, is acidic, it can interact strongly with the silica gel, causing streaking. It may also indicate product decomposition on the silica plate.
Q3: I am losing a significant amount of my product during column chromatography. What could be the cause?
A3: The tetrahydropyranyl (THP) ether linkage is sensitive to acid.[1][2] Silica gel is naturally slightly acidic and can catalyze the deprotection of this compound back to 4-bromophenol. This is a common cause of yield loss during column chromatography.[3]
Q4: How can I prevent the decomposition of my product on the silica gel column?
A4: To minimize acid-catalyzed decomposition, the silica gel and the eluent can be neutralized. This is typically achieved by adding a small amount of a non-polar base, such as triethylamine (~1-2%), to the eluent system.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.
Q5: What is a suitable eluent system for the column chromatography of this compound?
A5: A good starting point for separating the non-polar product from the more polar 4-bromophenol is a mixture of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.[4][5] The optimal ratio should be determined by preliminary TLC analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after column chromatography. | 1. The product decomposed on the acidic silica gel column.[2][3]2. The eluent system was too polar, causing co-elution with impurities.3. The reaction did not go to completion. | 1. Neutralize the silica gel and eluent with triethylamine (1-2%).2. Develop an optimal eluent system using TLC to ensure good separation between the product and starting material.3. Confirm reaction completion by TLC or another analytical method before starting the purification. |
| Product fractions are contaminated with starting material (4-bromophenol). | 1. The eluent system is too polar, leading to poor separation.2. The column was overloaded with the crude product.3. Fractions were collected too broadly. | 1. Decrease the polarity of the eluent (reduce the percentage of ethyl acetate).2. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude).3. Collect smaller fractions and analyze each by TLC before combining. |
| TLC analysis of the purified product shows a new spot corresponding to 4-bromophenol. | The product has decomposed in the collection flask or during solvent evaporation. | If the eluent contained triethylamine, ensure it is removed during solvent evaporation. Avoid heating the product for extended periods. If the product is stored in a solvent, ensure it is aprotic and neutral. |
| The product crystallizes on the column during purification. | The eluent is not polar enough to keep the product dissolved. | Increase the polarity of the eluent slightly to improve solubility. Ensure the laboratory temperature is not excessively cold. |
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the desired product.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical TLC Rf Value * |
| 4-Bromophenol (Starting Material) | C₆H₅BrO | 173.01[6] | 66.4[6] | ~0.2 |
| This compound (Product) | C₁₁H₁₃BrO₂ | 257.12[7][8] | 56-58[8][9] | ~0.5 |
*Typical Rf values are approximate and can vary based on the exact TLC plate, eluent composition (shown here for 10% Ethyl Acetate in Hexane), and laboratory conditions.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of crude this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional, for neutralization)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Collection tubes or flasks
2. Eluent Preparation:
-
Prepare a low-polarity eluent (e.g., 5% ethyl acetate in hexane) and a higher-polarity eluent (e.g., 20% ethyl acetate in hexane).
-
If product decomposition is a concern, add 1% triethylamine to each eluent mixture.
-
Determine the optimal starting eluent composition by running a TLC of the crude material. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
3. Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[10]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[5]
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the eluent.[5]
-
Alternatively, for a more concentrated band, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully add the dissolved sample or the dried, sample-adsorbed silica gel to the top of the column.[11]
-
Add another thin layer of sand on top of the sample layer.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds.[10]
-
Start collecting fractions immediately.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product and any remaining starting material.[10]
6. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Acidic Workup of THP Ethers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted decomposition of tetrahydropyranyl (THP) ethers during acidic workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional THP ether cleavage during an acidic workup?
A1: Unintentional cleavage of THP ethers during a workup is almost always due to the presence of acid. The most common sources include:
-
Aqueous Acid Washes: Using dilute aqueous acids (e.g., 1M HCl, NH₄Cl) to neutralize the reaction mixture or remove basic impurities.
-
Residual Acid Catalysts: Incomplete quenching of acid catalysts used in the preceding reaction step.
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause significant decomposition of acid-sensitive compounds like THP ethers during purification.[1]
-
Acidic Reagents or Byproducts: The reaction itself may generate acidic byproducts that are not adequately neutralized.
Q2: How does the structure of the alcohol affect the stability of the corresponding THP ether?
A2: The stability of a THP ether is influenced by the nature of the alcohol it is protecting. Phenolic THP ethers are notably more sensitive to acid and can hydrolyze more readily than those derived from aliphatic alcohols.[2] This increased lability is due to the electronic effect of the aromatic ring. The rate of cleavage can also be affected by steric hindrance around the ether linkage.
Q3: Under what conditions are THP ethers generally considered stable?
A3: THP ethers are known for their stability under a wide range of non-acidic conditions. They are resistant to:
Troubleshooting Guides
Problem: My THP ether is decomposing during the aqueous workup.
-
Possible Cause: The aqueous wash solution is too acidic. Even mildly acidic solutions like aqueous ammonium chloride (NH₄Cl) can be sufficient to cause partial or complete cleavage of sensitive THP ethers.
-
Solution:
-
Use a Neutral or Basic Wash: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). This will neutralize any residual acid from the reaction.[1]
-
Minimize Contact Time: Perform the extraction as quickly as possible to reduce the time the THP ether is in contact with the aqueous phase.
-
Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water before drying.
-
Problem: I am losing my THP-protected compound during column chromatography.
-
Possible Cause: The silica gel used for chromatography is acidic and is catalyzing the decomposition of your THP ether on the column.[1]
-
Solution:
-
Neutralize the Silica Gel: Prepare the silica gel slurry in your eluent containing a small amount of a tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically 0.1-1% by volume. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for your purification.[1]
-
Flash Chromatography: If possible, perform a rapid "flash" column to minimize the residence time of your compound on the stationary phase.
-
Quantitative Data on THP Ether Lability
The rate of THP ether cleavage is highly dependent on the acid strength, concentration, and temperature. Below is a summary of the lability of a THP-protected amino acid derivative under various acidic conditions.
| Entry | Acidic Cocktail | Concentration | Time (h) | % Cleavage |
| 1 | TFA/H₂O/CH₂Cl₂ | 10:2:88 | 1 | ~90% |
| 2 | TFA in CH₂Cl₂ | >10% | - | Complete |
| 3 | TFA in CH₂Cl₂ | <1% | - | Incomplete |
| 4 | Acetic acid/THF/H₂O | 4:2:1 (v/v/v) at 45°C | - | Cleavage Observed |
Data adapted from a study on Fmoc-Trp(Thp)-OH and other THP-protected amino acids.[2]
Experimental Protocols
Protocol 1: Neutralizing Workup to Preserve a THP Ether
This protocol describes a general workup procedure for a reaction mixture containing a THP-protected compound where acidic conditions must be avoided.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This will help to control any exotherm upon quenching.
-
Quench with Bicarbonate: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer two to three times with the organic solvent.
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography on Neutralized Silica Gel
This protocol details the purification of a THP-protected compound using silica gel that has been neutralized to prevent on-column decomposition.
-
Prepare the Eluent: Prepare the desired solvent system (eluent) for your column. Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pack the chromatography column as usual.
-
Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure it is fully equilibrated.
-
Load and Elute: Load your sample and elute with the neutralized eluent, collecting fractions as normal.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the desired product.
Visualizations
Caption: Troubleshooting logic for THP ether decomposition.
Caption: Workflow for preserving a THP ether during workup.
References
Technical Support Center: Low-Temperature Organometallic Reactions with THP Ethers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting organometallic reactions on substrates containing tetrahydropyranyl (THP) ethers at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are THP ethers and why are they used as protecting groups?
A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by reacting an alcohol with 3,4-dihydropyran (DHP). The THP group is favored for its ease of installation, general stability under many non-acidic reaction conditions, and its straightforward removal under mild acidic conditions.
Q2: Under what conditions are THP ethers generally stable?
A2: THP ethers are notably stable under strongly basic conditions, making them compatible with organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides, and reagents used for acylation and alkylation.[1][2] To ensure their stability during organometallic reactions, it is crucial to maintain low temperatures, typically below 0 °C.[2]
Q3: What are the primary causes of undesired cleavage of THP protecting groups during organometallic reactions?
A3: While stable to the basic nature of organometallic reagents, THP ethers are highly susceptible to cleavage under acidic conditions. Undesired cleavage during or after an organometallic reaction can occur due to:
-
Acidic Workup: Quenching the reaction with an acidic aqueous solution (e.g., NH₄Cl, HCl) can lead to immediate deprotection.
-
Lewis Acidity of Metal Halides: The magnesium or lithium halides generated during the reaction can exhibit Lewis acidity, potentially catalyzing cleavage, especially if the temperature is allowed to rise.
-
Acidic Impurities: Traces of acid in solvents or on glassware can be sufficient to cause partial or complete deprotection.
Q4: Does the formation of a THP ether create a new stereocenter?
A4: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the original alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Unexpected deprotection of the THP group during the reaction. | a) Reaction temperature is too high. b) The organometallic reagent is exceptionally reactive (e.g., t-BuLi) and may be reacting with the THP ether. c) Presence of acidic impurities in reagents or solvents. | a) Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C). b) Consider using a less reactive organometallic reagent if possible (e.g., n-BuLi instead of t-BuLi, or a Grignard reagent). c) Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. |
| 2. Low yield of the desired product, with starting material recovered. | a) Incomplete formation of the organometallic reagent. b) Insufficient reactivity of the organometallic reagent at the chosen low temperature. | a) Verify the concentration of the organometallic reagent by titration. Ensure anhydrous and inert conditions for its formation or use. b) Allow the reaction to stir for a longer period at the low temperature, or consider a slight, controlled increase in temperature, monitoring for THP ether cleavage. |
| 3. Formation of unexpected byproducts. | a)[3][4]-Wittig rearrangement of the THP acetal, especially with highly reactive organolithiums.[4] b) Reaction of the organometallic reagent with the solvent (e.g., THF). | a) This side reaction is more likely with substrates where the carbon bearing the THP group is adjacent to a site of deprotonation. Maintaining very low temperatures can minimize this. b) Use a more stable ethereal solvent if THF proves problematic, and avoid prolonged reaction times at higher temperatures. |
| 4. Cleavage of the THP group during aqueous workup. | The quenching agent or the resulting aqueous layer is acidic. | Quench the reaction at low temperature with a non-acidic or slightly basic solution. For example, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a buffer solution.[3] |
Quantitative Data on THP Ether Stability in Organometallic Reactions
The following table summarizes various organometallic reactions performed on substrates containing THP ethers, demonstrating the stability of the protecting group under specific low-temperature conditions. The yield of the desired product is a strong indicator of the THP ether's stability.
| Organometallic Reagent | Substrate Type | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| t-BuLi | Aryl bromide | -78 | 30 min | THF | 89 | [5] |
| t-BuLi | Bridgehead iodide | -78 | 10 min | THF/DME | Good yields (not specified) | [3] |
| n-BuLi | Terminal alkyne | -78 to RT | N/A | THF | High (not specified) | [6] |
| i-BuLi | Aromatic THP acetal | -78 to RT | Overnight | THF | 95 | [4] |
| Grignard (VinylMgBr) | Chloroenyne | N/A | N/A | N/A | 79 (after deprotection) | [7] |
| iPrMgCl·LiCl | Aryl bromide | -10 | 1.5 h | THF | 68 |
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange on a THP-Protected Aryl Bromide
This protocol is adapted from a procedure for the synthesis of a Daphniphyllum alkaloid intermediate.[5]
Materials:
-
THP-protected aryl bromide (1.0 equiv)
-
tert-Butyllithium (t-BuLi) in pentane (2.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, 1.2 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether) and chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the THP-protected aryl bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the t-BuLi solution dropwise via syringe, maintaining the internal temperature below -75 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.
-
Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Formation of a Bridgehead Organolithium from a THP-Protected Iodide
This protocol is based on the work of Harmata and Kirchhoefer.[3]
Materials:
-
THP-protected bridgehead iodide (1.0 equiv)
-
tert-Butyllithium (t-BuLi) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) and dimethoxyethane (DME)
-
Electrophile (e.g., p-methoxybenzaldehyde, 1.5 equiv)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether) and chromatography
Procedure:
-
Under an inert atmosphere, dissolve the THP-protected bridgehead iodide in a mixture of anhydrous THF and DME.
-
Cool the solution to -78 °C.
-
Slowly add the t-BuLi solution dropwise and stir for 10 minutes at -78 °C.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature over 1.5 hours.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether, wash with brine, and dry the organic layer over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for organometallic reactions with THP-protected substrates.
Caption: Troubleshooting decision tree for organometallic reactions on THP-protected substrates.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. acgpubs.org [acgpubs.org]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
Technical Support Center: Efficient Tetrahydropyranylation of Phenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient tetrahydropyranylation of phenols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tetrahydropyranylation of phenols?
A1: The tetrahydropyranylation of phenols proceeds via an acid-catalyzed addition of the phenolic hydroxyl group to 3,4-dihydro-2H-pyran (DHP). The acid catalyst protonates DHP, creating a stabilized carbocation intermediate. The nucleophilic phenol then attacks this electrophilic species, and subsequent deprotonation yields the tetrahydropyranyl (THP) ether.[1]
Q2: Why is THP protection of phenols useful in organic synthesis?
A2: THP ethers are valuable protecting groups because they are stable under a wide range of non-acidic conditions, including exposure to organometallics (like Grignard reagents), hydrides, and strong bases.[2][3] This stability allows for selective reactions at other sites of a complex molecule. The THP group can be readily removed under mild acidic conditions.[4]
Q3: What are the main drawbacks of using THP as a protecting group for phenols?
A3: A primary drawback is the introduction of a new stereocenter upon reaction with DHP, which can lead to a mixture of diastereomers if the parent molecule is already chiral.[1][2] This can complicate purification and characterization (e.g., NMR analysis).[1] Additionally, strongly acidic catalysts can sometimes cause the formation of polymeric byproducts from DHP.[3]
Q4: Can I selectively protect an alcohol in the presence of a phenol?
A4: Yes, selective protection is possible. Generally, alcohols are more nucleophilic and react faster than phenols. Using a catalyst like PdCl2(MeCN)2 in THF has been shown to selectively protect primary alcohols in the presence of phenols.[5] Careful selection of the catalyst and reaction conditions is crucial for achieving high chemoselectivity.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction is giving a very low yield of the desired THP-protected phenol. What could be the cause?
-
A: Several factors can contribute to low yields:
-
Insufficient Catalyst Activity: The chosen catalyst may not be acidic enough. For less reactive phenols, a stronger acid catalyst like p-toluenesulfonic acid (PTSA) in catalytic amounts might be necessary.[7]
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities in the reactants or solvent. Ensure starting materials are pure and solvents are anhydrous. For heterogeneous catalysts, consider regeneration if possible, or use fresh catalyst.
-
Inadequate Reaction Conditions: The reaction may require a longer time or slightly elevated temperature. While many protocols work at room temperature, monitoring the reaction by TLC is essential to determine the point of maximum conversion. Note that prolonged reaction times can sometimes lead to lower yields due to side reactions.
-
Steric Hindrance: If your phenol is sterically hindered, the reaction may be sluggish.[8] Consider using a less bulky protecting group or a more active catalyst system specifically designed for hindered substrates.[2]
-
Electron-Withdrawing Groups: Phenols bearing strong electron-withdrawing groups (e.g., a nitro group) can be less nucleophilic, resulting in moderate yields.
-
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Q: My TLC/NMR shows multiple spots/peaks, including a baseline residue. What are these side products?
-
A: The most common issues are:
-
Polymerization of DHP: Strong acids can catalyze the polymerization of excess DHP, leading to a polymeric residue.[3] Use only a catalytic amount of acid and avoid harsh conditions.
-
Formation of Diastereomers: As DHP is prochiral, its reaction with a chiral phenol will produce a mixture of diastereomers, which may appear as distinct spots on TLC or sets of peaks in NMR.[1] This is an inherent aspect of the reaction.
-
Degradation During Workup: The THP ether product is acid-labile. If you are using silica gel chromatography for purification, the acidic nature of the silica can cause deprotection.[7] To mitigate this, you can neutralize the silica gel by eluting with a solvent system containing a small amount of a base like triethylamine (~1-2%).[7]
-
-
Issue 3: Difficult Product Isolation and Purification
-
Q: I'm having trouble isolating my product after the reaction.
-
A: Here are some common workup and purification challenges and solutions:
-
Removing Unreacted Phenol: Unreacted starting material can be difficult to separate from the product. A simple solution is to perform a basic wash (e.g., with 1 M NaOH) during the workup.[7] This will deprotonate the acidic unreacted phenol, moving it to the aqueous layer, while the protected, non-acidic THP ether remains in the organic layer.
-
Removing Excess DHP: A large excess of DHP is often used.[7] DHP is volatile and can typically be removed under reduced pressure (rotary evaporation).[7]
-
Product Decomposition on Silica Gel: As mentioned, THP ethers can be cleaved by acidic silica gel.[7] If this is a problem, consider using neutral or basic alumina for chromatography, or use a buffered eluent system with triethylamine for silica gel.[7]
-
-
Issue 4: Catalyst Reusability and Deactivation
-
Q: I am using a heterogeneous catalyst. How do I know if it's still active, and can it be reused?
-
A: Many heterogeneous catalysts, such as silica-supported solid acids, are designed for reusability, which is a significant advantage for both cost and environmental reasons.[9][10]
-
Testing for Deactivation: A drop in yield or an increase in reaction time under identical conditions indicates catalyst deactivation. Deactivation can occur through several mechanisms, including poisoning by impurities, fouling (coking), or thermal degradation (sintering).[11][12][13]
-
Regeneration and Reuse: To reuse a heterogeneous catalyst, simply filter it from the reaction mixture, wash it with a suitable solvent (e.g., dichloromethane or the reaction solvent), and dry it in an oven.[3] Some catalysts may require a high-temperature calcination step to burn off coke deposits and restore activity. The reusability of catalysts like NH4HSO4@SiO2 has been demonstrated for several cycles without significant loss of activity.[10]
-
-
Quantitative Data on Catalyst Performance
The selection of a catalyst is critical and depends on the substrate's reactivity and the desired reaction conditions. Below is a summary of various catalysts and their performance in the tetrahydropyranylation of phenol.
| Catalyst | Phenol Substrate | Catalyst Loading | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | Phenol | 1 mol% | Toluene | RT | 2 h | 92 | |
| Wells-Dawson Acid on SiO₂ | Phenol | 1 mol% | Toluene | RT | 2 h | 90 | |
| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | 4-Nitrophenol | 1 mol% | Toluene | RT | 2 h | 65 | |
| 2,4,6-Trichloro[9]triazine (TT) | Phenol | 1 mmol | CH₃CN | RT | 20 min | 98 | [6] |
| 2,4,6-Trichloro[9]triazine (TT) | 4-Methylphenol | 1 mmol | CH₃CN | RT | 20 min | 98 | [6] |
| 2,4,6-Trichloro[9]triazine (TT) | 4-Chlorophenol | 1 mmol | CH₃CN | RT | 20 min | 95 | [6] |
| NaHSO₄ on SiO₂ | Phenol | 50 mg/mmol | CH₂Cl₂ | RT | 30 min | 92 | [3] |
| NaHSO₄ on SiO₂ | 4-Cresol | 50 mg/mmol | CH₂Cl₂ | RT | 30 min | 95 | [3] |
| Bismuth Triflate (Bi(OTf)₃) | Phenol | 0.1 mol% | Solvent-free | RT | 10 min | 98 | [2] |
| Zeolite H-beta | Phenol | 0.1 g/mmol | CH₂Cl₂ | RT | 1.5 h | 95 | [2] |
| LiBr | Phenol | 1 equiv. | CH₂Cl₂ | RT | 1 h | 95 | [14] |
Experimental Protocols
Protocol 1: Tetrahydropyranylation using Wells-Dawson Solid Acid Catalyst
-
To a solution of the phenol (0.5 mmol) and 3,4-dihydro-2H-pyran (DHP, 1.0 mmol) in toluene (2 mL), add the Wells-Dawson catalyst (1 mol%, 0.005 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the heterogeneous catalyst from the reaction mixture.
-
Wash the filtrate with 1 M NaOH solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes-toluene) to afford the pure THP ether.
Protocol 2: Tetrahydropyranylation using 2,4,6-Trichloro[9]triazine (TT) [6]
-
To a mixture of the phenol (1.0 mmol) and DHP (1.0 mmol) in dry acetonitrile (3-5 mL), add 2,4,6-trichloro[9]triazine (1.0 mmol).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture.
-
Purify the filtrate by column chromatography on silica gel (eluent: n-hexane) to yield the desired product.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for the tetrahydropyranylation of phenols.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. reddit.com [reddit.com]
- 8. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: THP vs. TBDMS for Phenol Protection
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for phenols: tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS).
The hydroxyl group of phenols, while a versatile functional handle, can interfere with various synthetic transformations. Protecting this group is often a necessary strategy. THP and TBDMS ethers are two of the most frequently utilized protecting groups for this purpose, each with its distinct advantages and disadvantages. This guide will delve into the reaction conditions, stability, and experimental data associated with each, enabling an informed choice for your specific synthetic needs.
At a Glance: Key Differences
| Feature | THP (Tetrahydropyranyl) | TBDMS (tert-Butyldimethylsilyl) |
| Protection Chemistry | Acid-catalyzed reaction with dihydropyran (DHP) | Base-mediated reaction with TBDMSCl |
| Deprotection Chemistry | Acid-catalyzed hydrolysis | Fluoride-mediated cleavage or basic hydrolysis |
| Key Stability | Stable to strong bases, organometallics, hydrides | Stable to a wider range of non-acidic conditions |
| Key Lability | Highly sensitive to acidic conditions | Sensitive to fluoride ions and basic conditions |
| Stereochemistry | Introduces a new chiral center, potentially forming diastereomers | Achiral, no new stereocenters formed |
| Cost | Dihydropyran is generally inexpensive | TBDMSCl is also readily available and affordable |
Protection and Deprotection: A Quantitative Comparison
The efficiency of protection and deprotection reactions is paramount in multi-step synthesis. The following tables summarize typical reaction conditions and reported yields for the THP and TBDMS protection of phenols.
Table 1: Protection of Phenols
| Protecting Group | Phenol Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| THP | Phenol | DHP, cat. PTSA, CH₂Cl₂ | 35 min | 63 | [1] |
| THP | Vanillin | DHP, cat. PPTS, CH₂Cl₂ | - | >80 (reported) | [2] |
| THP | Phenol | DHP, LiBr, CH₂Cl₂, RT | - | High | [3] |
| TBDMS | Phenol | TBDMSCl, Imidazole, DMF, RT | 3 h | 94 | [4] |
| TBDMS | Phenol | TBDMSCl, Et₃N, DCM, RT | 4-5 h | - | [5] |
| TBDMS | Phenol | TBDMSCl, NaH, THF, 0°C to RT | < 1 h | - | [5] |
Table 2: Deprotection of Phenolic Ethers
| Protecting Group | Phenolic Ether Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| THP | Tyr(THP)-derivative | TFA/CHCl₃ (1:2), RT | 5 h | - | [1] |
| THP | Tyr(THP)-derivative | PPTS, CH₂Cl₂/MeOH (1:1) | - | - | [1] |
| THP | Phenolic THP ethers | LiBr, Methanol, Reflux | - | High | [3] |
| TBDMS | Phenolic TBDMS ethers | KHF₂, MeOH, RT | < 30 min | - | [6] |
| TBDMS | p-Cresol TBDMS ether | 5% NaOH in 95% EtOH | 3.5 min (t₁/₂) | - | [6] |
| TBDMS | Phenolic TBDMS ethers | HCl, H₂O, MeCN, RT | 3 h | 95 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory.
THP Protection of Phenol (General Procedure)
To a solution of the phenol (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature is added 3,4-dihydro-2H-pyran (DHP, 1.5-2.0 equiv). A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS), is then added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.[1][2]
TBDMS Protection of Phenol (General Procedure)
To a solution of the phenol (1.0 equiv) and imidazole (1.5-2.0 equiv) in anhydrous dimethylformamide (DMF) at room temperature is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.5 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.[4][5]
THP Deprotection (General Procedure)
The THP-protected phenol is dissolved in a protic solvent mixture, such as acetic acid/tetrahydrofuran/water (4:2:1), and stirred at room temperature or slightly elevated temperatures.[7] Alternatively, a catalytic amount of an acid like PPTS in an alcohol solvent (e.g., ethanol) can be used.[1] The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is neutralized with a base, and the product is extracted.
TBDMS Deprotection of Phenolic Ethers (General Procedure)
The TBDMS-protected phenol is dissolved in a suitable solvent like tetrahydrofuran (THF). A fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF), is added, and the reaction is stirred at room temperature.[8] The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted. Alternatively, for phenolic TBDMS ethers, milder conditions such as potassium bifluoride (KHF₂) in methanol can be employed for selective deprotection.[6]
Stability Profile
The stability of a protecting group under various reaction conditions is a critical factor in its selection.
-
THP Ethers: These are acetals and, as such, are highly stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[9][10] Their primary liability is their sensitivity to acid. Even mildly acidic conditions can lead to cleavage.[1]
-
TBDMS Ethers: Silyl ethers are generally more robust than THP ethers. They are stable to a wide range of reagents, including many oxidizing and reducing agents, and are compatible with most non-acidic and non-fluoride-containing reaction conditions. Phenolic TBDMS ethers are notably more labile to basic hydrolysis than their alkyl counterparts.[6] The Si-O bond is readily cleaved by fluoride ions, which provides a highly selective method for their removal.[8][11]
Logical Workflow for Protection and Deprotection
The following diagrams illustrate the general workflows for the protection and deprotection of phenols using THP and TBDMS groups.
Conclusion and Recommendations
The choice between THP and TBDMS as a protecting group for phenols is highly dependent on the planned synthetic route.
Choose THP when:
-
The subsequent reaction steps involve strongly basic conditions or organometallic reagents.
-
The molecule does not contain other acid-sensitive functional groups.
-
The potential formation of diastereomers is not a concern or can be managed.
Choose TBDMS when:
-
A more robust protecting group is required that can withstand a wider range of reaction conditions.
-
The introduction of a new stereocenter must be avoided.
-
Orthogonal deprotection is desired, as the fluoride-lability of silyl ethers offers a distinct removal strategy compared to many other protecting groups.
-
Subsequent reactions involve acidic conditions under which a THP ether would be cleaved.
Ultimately, a careful analysis of the overall synthetic strategy, including all planned reaction steps and the stability of all functional groups present in the molecule, will guide the optimal choice of protecting group. This guide provides the foundational data and experimental context to make that decision with confidence.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to the Stability of 2-(4-Bromophenoxy)tetrahydro-2H-pyran and Benzyloxymethane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under mild conditions while remaining inert to a wide range of reagents and reaction environments. This guide provides an objective comparison of the stability of two commonly employed protecting groups for hydroxyl functionalities: the 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a tetrahydropyranyl (THP) ether, and benzyloxymethane, a benzyl (Bn) ether. The comparison is supported by a summary of their stability under various conditions and detailed experimental protocols for their cleavage and comparative stability analysis.
Orthogonal Stability: A Key Strategic Advantage
The primary distinction between THP ethers and benzyl ethers lies in their orthogonal stability profiles. THP ethers, being acetals, are highly sensitive to acidic conditions but are robust in the presence of bases and reducing agents.[1][2] In contrast, benzyl ethers exhibit broad stability in both acidic and basic media but are readily cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[3][4] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group while the other remains intact within the same molecule.
Quantitative Stability Comparison
| Condition Category | Reagent/Condition | This compound Stability | Benzyloxymethane Stability |
| Acidic | 1 M HCl in THF/H₂O (1:1), 25 °C | Labile (cleaved) | Stable |
| Acetic acid/THF/H₂O (2:1:1), 25 °C | Labile (cleaved) | Stable | |
| Trifluoroacetic acid (TFA) in CH₂Cl₂, 25 °C | Labile (cleaved) | Generally Stable (may cleave with prolonged exposure or heat)[1] | |
| Boron trichloride (BCl₃) in CH₂Cl₂, -78 °C | Stable | Labile (cleaved)[4] | |
| Basic | 1 M NaOH in MeOH/H₂O (1:1), 25 °C | Stable | Stable |
| Potassium tert-butoxide in THF, 25 °C | Stable | Stable | |
| n-Butyllithium in THF, -78 °C | Stable | Stable | |
| Reductive | H₂, 10% Pd/C, MeOH, 25 °C | Stable | Labile (cleaved)[3] |
| Sodium in liquid ammonia | Stable | Labile (cleaved) | |
| Lithium aluminum hydride (LiAlH₄) in THF, 0 °C | Stable | Stable | |
| Oxidative | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Stable | Labile (cleaved)[3] |
| Jones Oxidation (CrO₃, H₂SO₄, acetone) | Labile (cleaved) | Stable |
Experimental Protocols
Detailed methodologies for the selective deprotection of each group and a protocol for a head-to-head stability comparison are provided below.
Protocol 1: Selective Deprotection of this compound
Objective: To cleave the THP ether in the presence of a benzyl ether under mild acidic conditions.
Materials:
-
Substrate containing both this compound and benzyloxymethane moieties (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 mmol) in a 2:1:1 mixture of THF/AcOH/H₂O (10 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected phenol.
Protocol 2: Selective Deprotection of Benzyloxymethane
Objective: To cleave the benzyl ether in the presence of a THP ether via catalytic hydrogenolysis.
Materials:
-
Substrate containing both this compound and benzyloxymethane moieties (1.0 equiv)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the substrate (1.0 mmol) in MeOH or EtOAc (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected phenol.
Protocol 3: Comparative Stability Analysis
Objective: To quantitatively assess the stability of both protecting groups on a single substrate under various conditions.
Materials:
-
A model compound containing both a 4-bromophenoxy-THP ether and a benzyloxy ether moiety (e.g., 1-(benzyloxy)-4-((tetrahydro-2H-pyran-2-yl)oxy)benzene).
-
A series of buffered solutions of varying pH (e.g., pH 2, 4, 7, 10, 12).
-
Solutions of various reagents to be tested (e.g., 1 M NaOH, 0.1 M HCl, 1 M n-BuLi in hexanes, 10% Pd/C).
-
An appropriate solvent system for the reactions (e.g., THF/water mixtures).
-
Internal standard for HPLC analysis (e.g., a stable aromatic compound with a distinct retention time).
-
HPLC system with a UV detector.
Procedure:
-
Reaction Setup: In separate vials, dissolve a known amount of the model compound and the internal standard in the chosen solvent. Add the specific reagent or buffered solution to be tested.
-
Time Points: Maintain the reactions at a constant temperature (e.g., 25 °C) and withdraw aliquots at specific time intervals (e.g., 1, 4, 8, 24 hours).
-
Quenching: Quench each aliquot appropriately. For acidic solutions, neutralize with a mild base. For basic solutions, neutralize with a mild acid. For reductive conditions, filter off the catalyst.
-
Sample Preparation for HPLC: Dilute the quenched aliquots with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC, monitoring at a wavelength where both the starting material and potential deprotected products are detectable.
-
Data Analysis: Quantify the peak area of the starting material relative to the internal standard at each time point. Plot the percentage of the remaining protected compound against time for each set of conditions to generate stability profiles for both the THP and benzyl ether groups.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental design, the following diagrams are provided.
Caption: General schemes for the protection and deprotection of phenols as THP and benzyl ethers.
Caption: Experimental workflow for the comparative stability analysis of protecting groups.
Caption: Orthogonal deprotection strategy for a molecule containing both THP and benzyl ethers.
Conclusion
The choice between this compound and benzyloxymethane as protecting groups for phenols is dictated by the planned synthetic route. The THP ether offers stability to basic and reductive conditions, making it suitable for reactions involving organometallics, hydrides, and strong bases, with the caveat of its pronounced acid lability. Conversely, the benzyl ether provides robust protection under both acidic and basic conditions, but is incompatible with catalytic hydrogenation. Their orthogonal nature allows for their complementary use in complex syntheses, enabling selective deprotection and functionalization. The provided experimental protocols offer a framework for the practical application and comparative evaluation of these essential tools in organic synthesis.
References
Orthogonal Deprotection Strategies for THP and Boc Groups: A Comparative Guide
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the judicious use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain shielded—a concept known as orthogonal deprotection—is a cornerstone of modern synthetic strategy. This guide provides a detailed comparison of the orthogonal deprotection strategies for two commonly employed protecting groups: the tetrahydropyranyl (THP) group for hydroxyl functions and the tert-butyloxycarbonyl (Boc) group for amines.
The THP group, an acetal, and the Boc group, a carbamate, are both susceptible to cleavage under acidic conditions. However, their distinct chemical nature allows for a window of selectivity based on the judicious choice of reagents and reaction conditions. This guide will objectively compare their performance, supported by experimental data and detailed protocols, to aid researchers in designing efficient and high-yielding synthetic routes.
Orthogonal Deprotection: A Visual Overview
The core principle of the orthogonal deprotection of THP and Boc groups lies in the differential acid lability of the acetal and carbamate functionalities. This relationship can be visualized as a branching pathway where specific reagents selectively cleave one group, leaving the other intact.
Caption: Orthogonal deprotection pathways for THP and Boc groups.
Selective Deprotection of the THP Group in the Presence of a Boc Group
The THP group is generally more acid-labile than the Boc group. This allows for its selective removal under milder acidic conditions. While various reagents can be employed, Lewis acids such as magnesium bromide (MgBr₂) offer a mild and selective approach. Protic acids under carefully controlled conditions, such as catalytic trifluoroacetic acid (TFA) in an alcoholic solvent, can also achieve this selectivity.
Quantitative Data for Selective THP Deprotection
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Boc Group Stability |
| MgBr₂·OEt₂ | Et₂O | Room Temp. | 2 - 6 h | High | Stable |
| cat. TFA | Methanol | Room Temp. | 15 - 30 min | High | Stable |
Note: Yields are typically high but can be substrate-dependent. It is always recommended to perform a small-scale test reaction to optimize conditions.
Experimental Protocol: Selective THP Deprotection with Catalytic TFA
This protocol describes a mild deprotection of a THP ether using a catalytic amount of TFA in methanol, a method expected to leave a Boc group intact due to its greater stability under these conditions.[1]
Materials:
-
THP-protected alcohol (containing a Boc-protected amine) (1.0 mmol)
-
Methanol (MeOH) (5 mL)
-
Trifluoroacetic acid (TFA) (0.05 mmol, 5 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow:
Caption: Experimental workflow for selective THP deprotection.
Procedure:
-
Dissolve the THP-protected substrate (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution to quench the acid.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.
Selective Deprotection of the Boc Group in the Presence of a THP Group
The Boc group requires stronger acidic conditions for cleavage compared to the THP group. A common and effective method is the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). Under these conditions, the THP group may also be labile, but by carefully controlling the reaction time and temperature, selective deprotection of the Boc group can be achieved.
Quantitative Data for Selective Boc Deprotection
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | THP Group Stability |
| 20-50% TFA | DCM | 0 to Room Temp. | 1 - 4 h | >90 | Generally Stable* |
*The stability of the THP group can be substrate-dependent. Shorter reaction times and lower temperatures are recommended to minimize potential THP cleavage.
Experimental Protocol: Selective Boc Deprotection with TFA/DCM
This protocol outlines a general procedure for the deprotection of a Boc-protected amine using TFA in DCM.[2]
Materials:
-
Boc-protected amine (containing a THP-protected alcohol) (1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1-2.5 mL, corresponding to 20-50% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow:
Caption: Experimental workflow for selective Boc deprotection.
Procedure:
-
Dissolve the Boc-protected amine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1-2.5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.
Conclusion
The orthogonal deprotection of THP and Boc groups is a powerful strategy in organic synthesis that relies on the differential acid lability of these two protecting groups. The THP group can be selectively cleaved under mild acidic conditions, such as with catalytic TFA in methanol or with Lewis acids like MgBr₂, leaving the more robust Boc group intact. Conversely, the Boc group can be removed using stronger acidic conditions, typically a 20-50% solution of TFA in DCM, with the THP group generally remaining stable under carefully controlled reaction times and temperatures. The provided data and protocols offer a practical guide for researchers to implement these selective deprotection strategies in their synthetic endeavors, enabling the efficient and controlled synthesis of complex molecules.
References
A Comparative Guide to the Acid Lability of THP, MOM, and SEM Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical consideration in multi-step organic synthesis. Among the various options for protecting hydroxyl groups, tetrahydropyranyl (THP), methoxymethyl (MOM), and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are frequently employed due to their relative stability under basic and nucleophilic conditions. However, their removal under acidic conditions, a common deprotection strategy, exhibits significant differences in lability. This guide provides a comparative analysis of the acid-catalyzed cleavage of THP, MOM, and SEM protecting groups, supported by experimental data to aid in the selection of the most suitable group for a given synthetic route.
Relative Acid Lability: A Qualitative Overview
A direct quantitative comparison of the deprotection kinetics for THP, MOM, and SEM ethers under identical acidic conditions is not extensively documented in the literature. However, a general qualitative trend for their relative acid lability can be established from a multitude of studies. The ease of acidic cleavage is highly dependent on the specific substrate, the nature of the acid catalyst, solvent, and temperature.
Generally, the order of increasing stability towards acidic conditions is:
THP < MOM < SEM
-
Tetrahydropyranyl (THP): As an acetal, the THP group is known to be highly susceptible to acidic hydrolysis. It can often be removed under very mild acidic conditions, making it a valuable protecting group when acid-sensitive functionalities are not a concern in the final deprotection step.
-
Methoxymethyl (MOM): The MOM group, also an acetal, is generally considered to be more stable to acidic conditions than the THP group. This allows for the selective removal of a THP group in the presence of a MOM group with careful selection of reaction conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is significantly more stable to acidic conditions than both THP and MOM ethers. While it can be cleaved by acids, the conditions required are typically harsher. It is noteworthy that the SEM group offers an orthogonal deprotection strategy using fluoride ions, which cleave the silicon-carbon bond. Some sources suggest that under certain acidic conditions, SEM can be more labile than MOM, though it is generally regarded as a more robust protecting group.
Comparative Deprotection Data
The following table summarizes various reported conditions for the acid-catalyzed deprotection of THP, MOM, and SEM ethers, providing a basis for comparison. It is important to note that these data are compiled from different studies on various substrates, and therefore, direct comparison of reaction times should be made with caution.
| Protecting Group | Substrate | Acidic Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| THP | THP-protected alkene | p-Toluenesulfonic acid monohydrate | 2-Propanol | 0 to rt | 17 h | Quantitative | |
| THP | Various THP ethers | Lithium chloride / H₂O | DMSO | 90 | 6 h | Good | |
| MOM | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | rt | 15 min | 91 | |
| MOM | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | rt | 30 min | 85-98 | |
| MOM | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | - | |
| MOM | MOM-protected compound | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | - | |
| SEM | N-SEM protected heterocycle | Hydrochloric acid | - | Reflux | - | - | |
| SEM | SEM-protected alcohol | Trifluoroacetic acid (TFA) | - | 25 | >24 h | 20 | |
| SEM | SEM-protected aldols | Magnesium bromide (MgBr₂) | Ether/Nitromethane | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the acid-catalyzed deprotection of THP, MOM, and SEM ethers.
Deprotection of a THP Ether using p-Toluenesulfonic Acid
This protocol describes the deprotection of a THP-protected alkene using p-toluenesulfonic acid monohydrate.
Procedure:
-
To a solution of the THP-protected alkene (e.g., 38.6 mg, 0.047 mmol) in 2-propanol (0.95 mL), add p-toluenesulfonic acid monohydrate (21.7 mg, 0.114 mmol) at 0 °C.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by thin-layer chromatography to yield the corresponding alcohol.
Deprotection of a MOM Ether using Trifluoroacetic Acid
This protocol describes the deprotection of a MOM-protected compound using a mixture of dichloromethane and trifluoroacetic acid.
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).
-
Stir the resulting solution at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 12 hours).
-
Dilute the reaction mixture with DCM.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.
-
Separate the organic and aqueous layers. Extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by flash silica gel column chromatography.
Deprotection of a SEM Ether using Fluoride Ions (Alternative to Acid)
While acidic deprotection of SEM ethers is possible, it often requires harsh conditions. A milder, orthogonal method involves the use of fluoride ions.
Procedure:
-
To a solution of the SEM-protected alcohol (e.g., 0.84 mmol) in anhydrous dimethylformamide (DMF) (50 mL), add tetramethylethylenediamine (0.293 g, 2.53 mmol) and tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.53 mL, 2.53 mmol).
-
Heat the reaction mixture at 45 °C for 20 hours under a nitrogen atmosphere.
-
Monitor the reaction by LCMS.
-
After completion, cool the reaction to room temperature and add a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected alcohol.
Visualization of Relative Acid Lability
The following diagram illustrates the general trend of increasing stability of the protecting groups towards acidic cleavage.
Caption: Relative acid lability of THP, MOM, and SEM protecting groups.
A Comparative Guide to Hydroxyl Protection: THP Ethers vs. Silyl Ethers
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. Among the plethora of available protecting groups, tetrahydropyranyl (THP) ethers and various silyl ethers stand out for their widespread use. This guide offers a detailed cost-benefit analysis of THP protection versus silyl ether protection, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions for their synthetic strategies.
Chemical Principles and Stability
Tetrahydropyranyl (THP) Ethers are acetals formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This method is valued for its low cost and the general stability of the resulting THP ether to most non-acidic reagents.[1][2] However, the introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral, potentially complicating purification and characterization.
Silyl Ethers , in contrast, are formed by reacting an alcohol with a silyl halide (e.g., chloride) in the presence of a base.[3] A key advantage of silyl ethers is the ability to tune their stability and reactivity by varying the substituents on the silicon atom.[4] Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The general order of stability for common silyl ethers under acidic conditions is TMS < TBDMS < TIPS < TBDPS.[4]
Performance Comparison: A Deeper Look
The choice between THP and silyl ether protection often hinges on factors such as reaction efficiency, ease of handling, and compatibility with other functional groups. Below is a comparative summary of typical reaction conditions for the protection of a primary alcohol, benzyl alcohol, and subsequent deprotection.
| Parameter | THP Protection | TBDMS Protection |
| Reagents | 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 20 minutes - 4 hours | 1 - 12 hours |
| Typical Yield | >95% | 90-98% |
Table 1: Comparison of Protection Reaction Parameters for Benzyl Alcohol.
| Parameter | THP Deprotection | TBDMS Deprotection (Fluoride) | TBDMS Deprotection (Acidic) |
| Reagents | Acetic Acid, Water, THF | Tetrabutylammonium fluoride (TBAF) | Acetic Acid, Water, THF |
| Solvent | - | Tetrahydrofuran (THF) | - |
| Temperature | Room Temperature | 0°C to Room Temperature | 25°C |
| Reaction Time | 2 - 4 hours | 45 minutes - 18 hours | 2 - 4 hours |
| Typical Yield | >90% | >95% | >90% |
Table 2: Comparison of Deprotection Reaction Parameters.
Cost-Benefit Analysis
While performance is critical, the economic viability of a synthetic route is equally important, especially in process development and large-scale manufacturing. A cost analysis based on a hypothetical 10 mmol scale protection and deprotection of benzyl alcohol reveals the economic landscape of these two methods. Prices are estimated from various suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents | Amount per 10 mmol (g or mL) | Estimated Cost per 10 mmol Reaction (USD) |
| THP Protection | ||||
| Benzyl Alcohol | 108.14 | 1.0 | 1.08 | (Substrate) |
| 3,4-Dihydro-2H-pyran | 84.12 | 1.2 | 1.01 | $0.50 - $1.50 |
| PPTS | 251.30 | 0.05 | 0.13 | $0.50 - $1.00 |
| TBDMS Protection | ||||
| Benzyl Alcohol | 108.14 | 1.0 | 1.08 | (Substrate) |
| TBDMSCl | 150.72 | 1.1 | 1.66 | $2.00 - $5.00 |
| Imidazole | 68.08 | 2.2 | 1.50 | $0.50 - $1.50 |
| THP Deprotection | ||||
| Acetic Acid | 60.05 | (Solvent) | ~10 mL | < $0.50 |
| TBDMS Deprotection (Fluoride) | ||||
| TBAF (1M in THF) | 261.46 | 1.1 | 11 mL | $5.00 - $10.00 |
| TBDMS Deprotection (Acidic) | ||||
| Acetic Acid | 60.05 | (Solvent) | ~10 mL | < $0.50 |
Table 3: Estimated Reagent Costs for a 10 mmol Scale Reaction.
From this analysis, THP protection emerges as a more cost-effective option in terms of upfront reagent costs. The primary cost driver for silyl ether protection is the silyl halide itself. For deprotection, fluoride-based methods for silyl ethers are significantly more expensive than acidic hydrolysis for either protecting group.
Experimental Protocols
Protection of Benzyl Alcohol with THP: To a solution of benzyl alcohol (1.08 g, 10 mmol) in dichloromethane (20 mL) is added 3,4-dihydro-2H-pyran (1.01 g, 12 mmol) followed by pyridinium p-toluenesulfonate (0.13 g, 0.5 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the THP-protected benzyl alcohol.
Protection of Benzyl Alcohol with TBDMS: To a solution of benzyl alcohol (1.08 g, 10 mmol) in anhydrous N,N-dimethylformamide (20 mL) is added imidazole (1.50 g, 22 mmol) followed by tert-butyldimethylsilyl chloride (1.66 g, 11 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the TBDMS-protected benzyl alcohol.[3]
Deprotection of Benzyl THP Ether: The THP-protected benzyl alcohol (10 mmol) is dissolved in a 2:1:1 mixture of acetic acid, tetrahydrofuran, and water (20 mL). The solution is stirred at room temperature for 3 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield benzyl alcohol.
Deprotection of Benzyl TBDMS Ether with TBAF: To a solution of TBDMS-protected benzyl alcohol (10 mmol) in anhydrous tetrahydrofuran (20 mL) at 0°C is added a 1.0 M solution of tetrabutylammonium fluoride in THF (11 mL, 11 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield benzyl alcohol.[5]
Visualizing the Chemistry
Conclusion
The choice between THP and silyl ether protecting groups is multifaceted, involving a trade-off between cost, performance, and the specific demands of the synthetic route.
THP Protection is a cost-effective and rapid method for robust alcohol protection, particularly advantageous in large-scale synthesis where reagent cost is a major factor. Its primary drawback is the formation of diastereomers with chiral alcohols.
Silyl Ether Protection offers unparalleled versatility. The ability to tune the steric and electronic properties of the silyl group allows for the development of orthogonal protection strategies, which is invaluable in complex molecule synthesis. While generally more expensive, the selectivity and mild deprotection conditions (especially with fluoride-labile silyl ethers) can justify the cost in many research and development settings.
Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, the overall synthetic plan, and the economic constraints of the project. This guide provides the foundational data to aid in making that strategic decision.
References
A Comparative Guide to Tetrahydropyranyl (THP) Ethers in Multi-Step Synthesis
In the complex world of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of target molecules. The tetrahydropyranyl (THP) ether stands as a classic and widely utilized protecting group for hydroxyl functionalities. Its enduring popularity stems from a combination of low cost, ease of formation, and stability under a broad range of reaction conditions, making it an invaluable tool for researchers, chemists, and professionals in drug development.[1][2][3]
This guide provides an objective comparison of THP ethers with common alternatives, supported by experimental data and detailed protocols, to assist in the strategic selection of protecting groups for complex synthetic routes.
Core Advantages of Using THP Ethers
THP ethers offer a compelling balance of reactivity and stability, which is crucial for the progression of a multi-step synthesis.
-
Ease of Introduction and Cost-Effectiveness: The protection of alcohols as THP ethers is typically achieved by an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[4][5] DHP is an inexpensive and readily available reagent, contributing to the economic viability of this protection strategy on a large scale.[1] The reaction generally proceeds under mild conditions with high efficiency.[6]
-
Broad Stability Profile: A primary advantage of the THP group is its robustness under a wide variety of non-acidic conditions.[6][7] THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignards and organolithiums), hydrides, and various oxidizing and reducing agents.[1][8][9] This stability allows for a wide range of subsequent chemical transformations to be performed on the protected molecule without affecting the hydroxyl group.
-
Facile Cleavage under Mild Acidic Conditions: Despite their stability, THP ethers can be easily and cleanly removed under mild acidic conditions.[1][10] This deprotection can be achieved with various acids, such as acetic acid in a THF/water mixture, p-toluenesulfonic acid (TsOH) in an alcohol, or pyridinium p-toluenesulfonate (PPTS), which is even milder.[10][11]
Key Considerations and Disadvantages
While versatile, the use of THP ethers is not without its drawbacks that must be considered during synthetic planning.
-
Formation of Diastereomers: The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran ring.[5][7] If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers.[1][10] This can complicate purification processes and the analysis of NMR spectra.[1]
-
Acid Lability: The sensitivity of THP ethers to acid, while advantageous for deprotection, can be a limitation if other parts of the molecule require acidic conditions for transformation.[12]
Comparative Analysis of Alcohol Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. The following table provides a comparison of THP ethers with other commonly used alcohol protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Features |
| Tetrahydropyranyl Ether | THP | DHP, cat. acid (e.g., PPTS, TsOH), CH₂Cl₂ | Mild acid (e.g., AcOH/H₂O/THF; PPTS/EtOH)[10] | Stable to bases, organometallics, hydrides, many oxidants.[1][7][8] | Low cost, easy to form, but creates diastereomers.[1][10] |
| tert-Butyldimethylsilyl Ether | TBS / TBDMS | TBSCl, Imidazole, DMF[12] | F⁻ (e.g., TBAF); Acid (e.g., AcOH, HCl) | Stable to base and a wide range of non-acidic reagents.[11] | Widely used, no new stereocenter, tunable stability. |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C; Na, NH₃ | Very stable to acidic and basic conditions, organometallics. | Robust, but requires reductive cleavage which can affect other functional groups. |
| Methoxymethyl Ether | MOM | MOMCl, DIEA, CH₂Cl₂ | Strong acid (e.g., HCl/MeOH)[13] | Stable to bases, organometallics, many redox reagents.[8] | Stable, but MOMCl is a carcinogen and deprotection can require harsh conditions.[8][9] |
| tert-Butyl Ether | t-Bu | Isobutylene, cat. H₂SO₄[12] | Strong acid (e.g., TFA) | Stable to base, catalytic hydrogenation, and many other reagents. | Very stable, but requires strong acid for cleavage. |
Experimental Protocols
The following are generalized protocols for the protection of a primary alcohol as a THP ether and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with DHP
This procedure describes a standard method for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[4][10]
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.
-
Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.[4]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude THP ether by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a THP Ether
This protocol outlines a common method for the acidic hydrolysis of a THP ether to regenerate the alcohol.[4]
Materials:
-
THP ether (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP ether in a 3:1:1 mixture of acetic acid, THF, and water.[4]
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Visualizing Key Processes
Diagrams generated using DOT language can effectively illustrate the chemical transformations and strategic workflows involved in using THP ethers.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Spectral data comparison for validating THP ether formation
For researchers, scientists, and drug development professionals, the successful protection of alcohol functional groups is a critical step in multi-step organic synthesis. The formation of a tetrahydropyranyl (THP) ether is a common and robust method for this purpose. This guide provides a detailed comparison of the spectral data of cyclohexanol and its corresponding THP ether, 2-(cyclohex-1-yloxy)tetrahydro-2H-pyran, to validate the successful formation of the ether.
The protection of an alcohol as a THP ether introduces a significant change in the chemical environment of the molecule, which is readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By comparing the spectra of the starting material (cyclohexanol) and the product (2-(cyclohex-1-yloxy)tetrahydro-2H-pyran), a clear confirmation of the reaction's success can be obtained.
Spectral Data Comparison
The key changes in the ¹H NMR, ¹³C NMR, and IR spectra upon conversion of cyclohexanol to its THP ether are summarized below.
| Spectral Data | Cyclohexanol | 2-(cyclohex-1-yloxy)tetrahydro-2H-pyran (THP Ether) | Key Changes |
| ¹H NMR (ppm) | ~3.6 (multiplet, 1H, CH-OH), ~1.0-2.0 (multiplets, 10H, cyclohexane ring protons), variable (singlet, 1H, OH) | ~4.7 (broad singlet, 1H, O-CH-O acetal proton), ~3.9 and ~3.5 (multiplets, 2H, O-CH₂ of THP ring), ~3.5 (multiplet, 1H, CH-O of cyclohexyl ring), ~1.2-1.9 (multiplets, 16H, remaining cyclohexane and THP ring protons) | Disappearance of the alcohol proton (OH) signal. Appearance of a characteristic downfield signal for the acetal proton (O-CH-O) around 4.7 ppm. Appearance of signals for the methylene protons adjacent to the oxygen in the THP ring. |
| ¹³C NMR (ppm) | ~70.1 (C-OH), ~35.6, ~25.5, ~24.3 (cyclohexane ring carbons) | ~97.8 (O-C-O acetal carbon), ~75.9 (C-O of cyclohexyl ring), ~62.3 (O-CH₂ of THP ring), ~32.0, ~30.8, ~25.6, ~24.5, ~23.5, ~19.6 (remaining cyclohexane and THP ring carbons) | Disappearance of the C-OH signal around 70.1 ppm. Appearance of a downfield signal for the acetal carbon (O-C-O) around 97.8 ppm. Appearance of additional signals corresponding to the carbons of the THP ring. |
| IR (cm⁻¹) | Broad O-H stretch (~3340 cm⁻¹), C-O stretch (~1070 cm⁻¹) | Absence of broad O-H stretch, C-O-C ether stretch (~1030-1150 cm⁻¹) | Disappearance of the broad O-H stretching band. Appearance of a strong C-O-C stretching band characteristic of ethers. |
Experimental Protocol: Synthesis of 2-(cyclohex-1-yloxy)tetrahydro-2H-pyran
This protocol outlines a standard procedure for the synthesis of the THP ether of cyclohexanol.
Materials:
-
Cyclohexanol
-
3,4-Dihydropyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, H₂SO₄)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of cyclohexanol (1.0 equivalent) in dichloromethane, add 3,4-dihydropyran (1.2-1.5 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of 2-(cyclohex-1-yloxy)tetrahydro-2H-pyran.
Caption: Workflow for the synthesis of a THP ether.
By following this guide, researchers can confidently synthesize and, more importantly, validate the formation of THP ethers, ensuring the integrity of their synthetic pathways. The provided spectral data comparison serves as a reliable reference for product characterization.
Alternative protecting groups for alcohols stable to basic conditions.
In the realm of multi-step organic synthesis, the strategic protection of hydroxyl groups is a critical consideration, particularly when the synthetic route involves basic reagents. The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily removed under mild and selective conditions that do not affect other functional groups. This guide provides a comprehensive comparison of three widely used base-stable protecting groups for alcohols: tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, and benzyl (Bn) ethers.
This comparison includes a summary of their performance based on experimental data, detailed protocols for their installation and removal, and a visual representation of their orthogonal deprotection strategies to aid researchers, scientists, and drug development professionals in selecting the most appropriate protecting group for their specific synthetic needs.
Quantitative Comparison of Protecting Groups
The following table summarizes the typical conditions for the protection and deprotection of alcohols using TBDMS, THP, and Benzyl groups, along with reported yields and reaction times. It is important to note that these values can be highly substrate-dependent.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability to Basic Conditions |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 3-5h[1] | >95 | TBAF (1.1 equiv), THF, rt, 1h[1] | >98 | Excellent |
| THP | DHP (1.5 equiv), PPTS (0.1 equiv), CH₂Cl₂, rt, 2-4h[2][3] | >90 | Acetic Acid/H₂O/THF (3:1:1), rt, 4-8h[3] | >90 | Excellent[4][5] |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | >90 | H₂, 10% Pd/C, MeOH or EtOH, rt[6][7] | Quantitative[7] | Excellent |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a representative primary alcohol are provided below.
Protection of a Primary Alcohol using TBDMS-Cl [1]
-
Materials:
-
Primary alcohol (e.g., 1-Butanol) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv).
-
Add TBDMS-Cl (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude TBDMS ether, which can be purified by silica gel column chromatography if necessary.
-
Deprotection of a TBDMS Ether using TBAF [1]
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protection of a Primary Alcohol using DHP [2][3]
-
Materials:
-
Primary alcohol (e.g., Benzyl alcohol) (10.0 mmol)
-
3,4-Dihydropyran (DHP) (12.0 mmol)
-
Pyridinium p-toluenesulfonate (PPTS) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at room temperature, add DHP.
-
Add PPTS to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure THP ether.
-
Deprotection of a THP Ether [3]
-
Materials:
-
THP-protected alcohol (10.0 mmol)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Protection of a Primary Alcohol using Benzyl Bromide
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [6][7]
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Yields are typically high.[7]
-
Orthogonal Deprotection Strategy
A significant advantage in complex synthesis is the ability to selectively deprotect one alcohol in the presence of others with different protecting groups. This is known as an orthogonal protection strategy. TBDMS, THP, and Benzyl ethers are excellent candidates for such strategies due to their distinct deprotection conditions.
Caption: Orthogonal deprotection of TBDMS, THP, and Benzyl ethers.
This diagram illustrates that a molecule bearing all three protecting groups can be selectively deprotected by choosing the appropriate reagent. Treatment with TBAF will cleave the TBDMS ether, mild acid will remove the THP ether, and catalytic hydrogenolysis will cleave the benzyl ether, each leaving the other two protecting groups intact. This orthogonality provides immense flexibility in the design of complex synthetic routes.
References
Kinetic vs. Thermodynamic Control in THP Ether Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of protecting group chemistry is paramount for the successful synthesis of complex molecules. The tetrahydropyranyl (THP) ether, a common protecting group for alcohols, presents an interesting case study in the principles of kinetic and thermodynamic control. The formation of a THP ether from a chiral alcohol introduces a new stereocenter, leading to the possibility of two diastereomeric products. The ratio of these diastereomers can be influenced by the reaction conditions, highlighting the competition between the faster-forming kinetic product and the more stable thermodynamic product.
This guide provides an objective comparison of kinetic and thermodynamic control in THP ether formation, supported by experimental data, to aid in the strategic selection of reaction conditions for achieving desired product outcomes.
The Underlying Principles: Kinetic vs. Thermodynamic Control
In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic factors.[1][2][3][4][5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is irreversible, and the major product is the one that is formed fastest.[1][2] This product, known as the kinetic product, is formed via the transition state with the lowest activation energy.[1][3]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible.[1][2] This allows the initially formed products to equilibrate, and the major product will be the most stable one. This is referred to as the thermodynamic product.[1][3]
The acid-catalyzed formation of THP ethers proceeds through a resonance-stabilized oxocarbenium ion intermediate.[6][7][8] When an alcohol attacks this planar intermediate, it can do so from two different faces, leading to the formation of two diastereomers if the alcohol is chiral. The relative rates of these two modes of attack and the relative stabilities of the resulting diastereomeric THP ethers determine the product ratio under kinetic and thermodynamic control, respectively.
Experimental Evidence: Diastereoselectivity in THP Ether Formation
While the general principles are well-established, specific experimental data directly comparing kinetic and thermodynamic control in THP ether formation is not abundantly available in introductory texts. However, the formation of diastereomers is a known drawback when protecting chiral alcohols with a THP group, and the product ratio can be influenced by reaction conditions.[8][9]
For the purpose of this guide, we will consider a hypothetical, yet representative, set of experimental data for the protection of a chiral secondary alcohol (e.g., (R)-sec-phenethyl alcohol) with 3,4-dihydro-2H-pyran (DHP) under different conditions to illustrate the concepts of kinetic and thermodynamic control.
Data Presentation: Product Distribution under Various Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (R,R) : (R,S) | Control |
| 1 | p-TsOH (1) | Dichloromethane | 0 | 0.5 | 3 : 1 | Kinetic |
| 2 | p-TsOH (1) | Dichloromethane | 25 | 2 | 2.5 : 1 | Mixed |
| 3 | p-TsOH (1) | Dichloromethane | 25 | 24 | 1.5 : 1 | Thermodynamic |
| 4 | PPTS (5) | Dichloromethane | 25 | 4 | 2 : 1 | Kinetic |
| 5 | Montmorillonite K-10 | Dichloromethane | 25 | 1 | 3.5 : 1 | Kinetic |
Note: This data is illustrative and intended for educational purposes to demonstrate the principles of kinetic and thermodynamic control.
Analysis of the Data:
-
Kinetic Control (Entry 1, 4, 5): At low temperature and short reaction time (Entry 1), a higher diastereomeric ratio is observed, favoring the faster-forming kinetic product. The use of a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) or a solid acid catalyst like Montmorillonite K-10 at room temperature for a short duration also favors the kinetic product, which in this hypothetical case is the (R,R)-diastereomer.[10]
-
Thermodynamic Control (Entry 3): When the reaction is allowed to stir for an extended period at room temperature (Entry 3), the diastereomeric ratio decreases, approaching a state of equilibrium. This indicates that the initially formed kinetic product is converting to the more stable thermodynamic product, which is the (R,S)-diastereomer in this example.
-
Mixed Control (Entry 2): At intermediate reaction times and temperatures, a mixture of kinetic and thermodynamic control is observed, resulting in a diastereomeric ratio that is between the kinetic and thermodynamic extremes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for achieving kinetically and thermodynamically controlled THP ether formation.
Protocol 1: Kinetically Controlled THP Ether Formation
Objective: To favor the formation of the kinetic diastereomer of the THP ether.
Materials:
-
Chiral alcohol (e.g., (R)-sec-phenethyl alcohol, 1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of the chiral alcohol in anhydrous dichloromethane at 0 °C (ice bath), add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[6]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio should be determined by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Thermodynamically Controlled THP Ether Formation
Objective: To favor the formation of the thermodynamic diastereomer of the THP ether.
Materials:
-
Same as Protocol 1.
Procedure:
-
To a solution of the chiral alcohol in anhydrous dichloromethane at room temperature (25 °C), add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirred solution.
-
Allow the reaction to stir at room temperature for an extended period (e.g., 24 hours) to allow for equilibration.
-
Monitor the diastereomeric ratio periodically by taking aliquots from the reaction mixture and analyzing by ¹H NMR or chiral HPLC until no further change is observed.
-
Work-up the reaction as described in Protocol 1.
-
The crude product can be purified by flash column chromatography on silica gel. The final diastereomeric ratio represents the thermodynamic product distribution.
Visualizing the Reaction Pathway
The relationship between the reactants, intermediates, transition states, and products in a reaction under kinetic and thermodynamic control can be effectively visualized using a reaction coordinate diagram.
Caption: Reaction coordinate diagram for THP ether formation.
The logical flow of the reaction can be further illustrated to show the decision point between the kinetic and thermodynamic pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Modern Alcohol Protecting Groups in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under mild conditions, while exhibiting robust stability towards a diverse array of reagents and reaction conditions. This guide provides an objective comparison of the performance of modern alcohol protecting groups, supported by experimental data, to aid researchers in navigating the vast landscape of available options.
Silyl Ethers: The Workhorses of Alcohol Protection
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, tunable stability, and mild cleavage conditions. Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.
Quantitative Comparison of Common Silyl Ethers
The following table summarizes the relative stability and typical reaction conditions for the protection and deprotection of common silyl ethers.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Acid Stability[1] | Relative Base Stability[1] |
| Trimethylsilyl | TMS | TMSCl, Pyridine, DCM, RT, 1-2h | K₂CO₃, MeOH, RT; or mild acid | 1 | 1 |
| Triethylsilyl | TES | TESCl, Imidazole, DMF, RT, 2-4h | Mild acid (e.g., ACOH/THF/H₂O) | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBDMSCl, Imidazole, DMF, RT, 2-4h[2] | TBAF, THF, RT; HF-Pyridine, THF[3] | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF, RT, 4-8h | TBAF, THF, RT; HF-Pyridine, THF | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF, RT, 4-8h | TBAF, THF, RT; HF-Pyridine, THF | 5,000,000 | ~20,000 |
Note: Relative stability is compared to TMS ether, which is set to 1. Higher values indicate greater stability.
Experimental Protocols
Protection of a Primary Alcohol with TBDMSCl:
To a solution of the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol). The reaction mixture is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBDMS-protected alcohol. Typical yields are >95%.[4]
Deprotection of a TBDMS Ether using TBAF:
To a solution of the TBDMS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol). The reaction is stirred for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Benzyl Ethers: Robust and Versatile
Benzyl ethers are valued for their high stability under a wide range of acidic and basic conditions. Their removal is typically achieved through hydrogenolysis or oxidation.
Quantitative Comparison of Benzyl Ethers
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Benzyl | Bn | BnBr, NaH, THF, RT, 4-6h | H₂, Pd/C, MeOH, RT; or BCl₃, DCM, 0°C | Generally stable to most reagents except for strong reducing/oxidizing agents. |
| p-Methoxybenzyl | PMB | PMBCl, NaH, THF, RT, 4-6h | DDQ, DCM/H₂O, RT; or CAN, MeCN/H₂O, 0°C | Cleaved under oxidative conditions, orthogonal to Bn. |
| 2,4-Dimethoxybenzyl | DMB | DMBCl, NaH, THF, RT, 4-6h | DDQ, DCM/H₂O, RT (faster than PMB); or mild acid | More readily cleaved by oxidation than PMB. |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Bromide:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0°C is added a solution of the primary alcohol (1.0 mmol) in THF (5 mL). The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography. Typical yields are >95%.[4]
Reductive Deprotection of a Benzyl Ether:
To a solution of the benzyl-protected alcohol (1.0 mmol) in methanol (10 mL) is added 10% palladium on carbon (10 mol%). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature for 2-16 hours. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the deprotected alcohol.[5]
Oxidative Deprotection of a PMB Ether with DDQ:
To a solution of the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (DCM, 18 mL) and water (1 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Acetal Protecting Groups: Acid-Labile Guardians
Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are characterized by their stability to basic and nucleophilic reagents and their lability under acidic conditions.
Comparative Data on Acetal Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Methoxymethyl | MOM | MOMCl, DIPEA, DCM, 0°C to RT, 12-16h[6] | Mild acid (e.g., HCl in MeOH, TFA in DCM)[3][5] | Acyclic acetal, does not introduce a new stereocenter. |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), DCM, RT, 1-2h | Mild acid (e.g., AcOH in THF/H₂O)[7] | Cyclic acetal, introduces a new stereocenter, potentially leading to diastereomers. |
Experimental Protocols
Protection of a Primary Alcohol with MOMCl:
To a solution of the primary alcohol (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) in anhydrous DCM (10 mL) at 0°C is added chloromethyl methyl ether (MOMCl, 1.5 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.[6]
Acid-Catalyzed Deprotection of a MOM Ether:
A solution of the MOM-protected alcohol (1.0 mmol) in a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:15 v/v) is stirred at room temperature for 1-12 hours, monitoring by TLC. Upon completion, the reaction is diluted with DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the deprotected alcohol.[8]
Emerging Frontiers: Photocleavable Protecting Groups
A recent innovation in protecting group chemistry is the development of photocleavable protecting groups, which can be removed with light, offering a high degree of orthogonality. For instance, the benzoyldiisopropylsilyl (BDIPS) group can be cleaved with visible light (456 nm).[9]
Deprotection of a BDIPS Ether:
A solution of the BDIPS-protected alcohol in methanol is irradiated with a blue LED (456 nm) at room temperature. The reaction is stirred until completion, typically within a few hours. This method avoids the use of chemical reagents for deprotection.[9]
Strategic Selection of Protecting Groups: An Orthogonal Approach
In the synthesis of complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is often employed. This involves using a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one alcohol in the presence of others.[10]
Caption: Orthogonal protecting group strategy illustrating the differential stability of common alcohol protecting groups to various deprotection conditions.
Caption: A simplified workflow for the selection of an appropriate alcohol protecting group based on key experimental considerations.
Conclusion
The selection of an alcohol protecting group is a multifaceted decision that requires careful consideration of the stability of the protecting group, the conditions for its introduction and removal, and its compatibility with other functional groups present in the molecule. Silyl ethers offer a versatile and tunable platform, while benzyl ethers provide robustness for more demanding synthetic steps. Acetal protecting groups are the go-to choice when stability to basic and nucleophilic conditions is paramount. The advent of photocleavable protecting groups opens new avenues for highly orthogonal synthetic strategies. By understanding the comparative performance and experimental nuances of these modern protecting groups, researchers can devise more efficient and elegant solutions to complex synthetic challenges in drug discovery and development.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenoxy)tetrahydro-2H-pyran: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocycle commonly used as a building block in organic synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for a comprehensive understanding of the substance during handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 36603-49-3 |
| Appearance | Colorless liquid |
| Melting Point | 56-58 °C |
| Solubility | Slightly soluble in water (0.25 g/L at 25°C)[1] |
| Storage Temperature | Ambient temperatures |
II. Hazard Identification
While some safety data sheets (SDS) for this compound do not specify hazards, related compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. The recommended disposal methods are:
-
Contaminated Packaging: Empty containers of this compound should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste. The triple-rinsed container can then be offered for recycling or disposed of as regular waste, in accordance with local regulations.[2][3]
-
Regulatory Compliance: All disposal activities must comply with national and regional environmental regulations.[3] Consult your institution's environmental health and safety (EHS) department or the local waste disposal authority for specific guidance.[3]
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as chemical waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(4-Bromophenoxy)tetrahydro-2H-pyran
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Bromophenoxy)tetrahydro-2H-pyran. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Chemical Profile and Hazards:
This compound is a halogenated heterocycle commonly used as a building block in organic synthesis. While it is a non-combustible solid, it presents potential health hazards upon exposure. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Identification:
| Hazard Statement | GHS Classification | Precautionary Statement |
| Causes skin irritation | Skin Irritation (Category 2) | H315 |
| Causes serious eye irritation | Eye Irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | H335 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent direct contact and inhalation. The following equipment should be worn at all times when handling this compound:
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | NIOSH (US) or EN 166 (EU) approved.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4] | --- |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent is required if ventilation is inadequate or for handling fine powders.[3] | --- |
| Body Protection | A laboratory coat or coveralls should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised. | --- |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][5]
-
Prevent the spilled material from entering drains or waterways.[1]
-
-
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][5]
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][5]
-
After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
